Tilbroquinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5-methylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-5-8(11)10(13)9-7(6)3-2-4-12-9/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOVFFLYGIQXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC=N2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221973 | |
| Record name | Tilbroquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7175-09-9 | |
| Record name | Tilbroquinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7175-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tilbroquinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007175099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tilbroquinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13222 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tilbroquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-5-methylquinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TILBROQUINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6SB125NHA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of Tilbroquinol for Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilbroquinol, with the IUPAC name 7-bromo-5-methylquinolin-8-ol, is an antiprotozoal agent belonging to the 8-hydroxyquinoline class of compounds.[1][2] It has been utilized in the treatment of amoebiasis, a parasitic infection caused by Entamoeba histolytica.[3][4] However, its clinical use has been limited in some regions due to concerns about hepatotoxicity.[2][5] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering critical data and methodologies essential for researchers and professionals involved in drug discovery and development. Understanding these properties is paramount for optimizing formulation, predicting pharmacokinetic behavior, and designing safer, more efficacious analogs.
Physicochemical Properties
A thorough understanding of a drug candidate's physicochemical profile is fundamental to the drug development process. These properties influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 7-bromo-5-methylquinolin-8-ol | [1][2] |
| Chemical Formula | C₁₀H₈BrNO | [1][2] |
| Molecular Weight | 238.08 g/mol | [1][2] |
| Melting Point | 160 °C | |
| Boiling Point | 342.2 °C at 760 mmHg | |
| Density | 1.612 g/cm³ | |
| Refractive Index | 1.692 | |
| pKa (Strongest Acidic) | 7.84 | [6] |
| pKa (Strongest Basic) | 4.46 | [6] |
| LogP | 3.11 | [6] |
| Water Solubility | 0.299 mg/mL |
Experimental Protocols
Accurate determination of physicochemical properties is crucial. Below are detailed methodologies for key experiments relevant to the characterization of this compound.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline at a relevant pH).
-
Equilibration: The vial is sealed and agitated in a constant temperature water bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A sample of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall pharmacokinetic behavior.
Protocol:
-
Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer, typically pH 7.4) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases. The mixture is then allowed to stand until the two phases have completely separated.
-
Quantification: A sample is taken from both the n-octanol and the aqueous phase. The concentration of this compound in each phase is determined using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
pKa Determination (Spectrophotometric Method)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable compounds like this compound, pKa values are crucial for understanding their solubility and absorption at different physiological pH values.
Protocol:
-
Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) is also prepared.
-
UV-Vis Spectra Acquisition: A small aliquot of the this compound stock solution is added to each buffer solution to obtain a final concentration suitable for UV-Vis spectrophotometry. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of this compound have different absorption is plotted against the pH of the buffer solutions.
-
pKa Calculation: The resulting data is fitted to the Henderson-Hasselbalch equation or analyzed using graphical methods (e.g., plotting the derivative of the absorbance vs. pH) to determine the inflection point of the titration curve, which corresponds to the pKa value.
Crystal Structure and Polymorphism
As of the latest available data, a specific, experimentally determined crystal structure for this compound is not publicly available in crystallographic databases. However, the crystal structures of related 8-hydroxyquinoline derivatives have been determined, often revealing planar molecules with intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen.
General Methodology for Crystal Structure Determination (X-ray Crystallography):
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction would first need to be grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the crystal lattice are then determined using computational methods, and the structural model is refined to best fit the experimental data.
Polymorphism Screening:
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physicochemical properties, including solubility and stability. A thorough polymorphism screen is therefore a critical step in drug development.
General Protocol for Polymorphism Screening:
-
Crystallization Experiments: this compound would be subjected to a wide range of crystallization conditions, varying parameters such as solvents, cooling rates, and the presence of different excipients.
-
Solid-State Characterization: The resulting solid forms are then analyzed using a variety of techniques, including:
-
Powder X-ray Diffraction (PXRD): To identify different crystal lattices.
-
Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and identify solvates.
-
Infrared (IR) and Raman Spectroscopy: To probe differences in molecular vibrations and hydrogen bonding.
-
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms underlying the antiamoebic activity and hepatotoxicity of this compound have not been fully elucidated. However, based on the known activities of the 8-hydroxyquinoline class of compounds, a plausible mechanism of action can be proposed.
Proposed Antiamoebic Mechanism of Action
8-Hydroxyquinolines are known to be potent metal chelators.[1] Their biological activity is often attributed to their ability to bind essential metal ions, thereby disrupting crucial enzymatic functions within the pathogen.
Caption: Proposed antiamoebic mechanism of this compound.
Proposed Mechanism of Hepatotoxicity
The hepatotoxicity of this compound may also be linked to its metal chelation properties and the generation of reactive metabolites. The metabolism of quinoline derivatives in the liver can lead to the formation of reactive intermediates that can cause cellular damage.
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
Experimental Workflows
A logical and systematic workflow is essential for the evaluation of new chemical entities in a drug discovery program.
Antiprotozoal Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical development of antiprotozoal drugs, which would be applicable to the evaluation of this compound analogs.
Caption: A typical workflow for antiprotozoal drug discovery.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with experimental protocols for their determination. While specific data on its crystal structure and a definitive elucidation of its signaling pathways are not yet available, the information presented here, based on its chemical class and available data, offers a solid foundation for further research and development. A thorough understanding and application of these principles are essential for advancing the discovery of new, safer, and more effective antiprotozoal agents.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H8BrNO | CID 65592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Entamoeba histolytica Infection - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Tilbroquinol and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilbroquinol (7-bromo-5-methylquinolin-8-ol) is an antiprotozoal agent belonging to the 8-hydroxyquinoline class of compounds, historically used for the treatment of intestinal amoebiasis. The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The mechanism of action of these compounds is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes and cellular processes in pathogens. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its derivatives, with a focus on their antiprotozoal activity. It also details the experimental protocols for their synthesis and biological evaluation and visualizes key experimental and mechanistic pathways. While direct and extensive SAR studies on this compound are limited, this guide synthesizes findings from research on closely related 8-hydroxyquinoline analogs to infer the structural requirements for optimal activity.
Structure-Activity Relationship of 8-Hydroxyquinoline Derivatives
The biological activity of 8-hydroxyquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The following points summarize the key SAR findings based on studies of various analogs:
-
The 8-Hydroxyl Group: The hydroxyl group at the 8-position is crucial for the biological activity of this class of compounds. It acts as a key component in the bidentate chelation of metal ions, a primary mechanism of their antimicrobial action.
-
Halogenation at C5 and C7: The presence of halogens (e.g., chlorine, bromine, iodine) at the C5 and C7 positions generally enhances the antimicrobial and antiprotozoal activity. This is exemplified by other well-known halogenated 8-hydroxyquinolines like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline). The electron-withdrawing nature of halogens can influence the acidity of the 8-hydroxyl group and the lipophilicity of the molecule, thereby affecting its ability to penetrate cell membranes and chelate metals.
-
Substitution at C5: The nature of the substituent at the C5 position can modulate the activity. While a methyl group is present in this compound, other substitutions can have varied effects. Bulky substituents at this position can sometimes lead to decreased activity, suggesting that steric factors play a role in the interaction with the biological target.
-
Substitution at C7: The C7 position is another critical point for substitution. The presence of a halogen, as in this compound, is often associated with good activity.
-
The Quinoline Nitrogen: The nitrogen atom in the quinoline ring is the second coordination site for metal chelation, making the {N,O} bidentate chelation possible. Modifications that alter the basicity of this nitrogen can impact the stability of the metal complex and, consequently, the biological activity.
Quantitative Data on Antiprotozoal Activity
The following table summarizes the in vitro antiprotozoal activity (IC50) of various quinoline and quinoxaline derivatives against Entamoeba histolytica. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.
| Compound ID | Structure | Target Organism | IC50 (µM) | Reference |
| Metronidazole | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol | Entamoeba histolytica | 1.84 | [1] |
| Quinoxaline T-142 | (Structure not fully specified) | Entamoeba histolytica | 0.0092 | [2][3] |
| Quinoxaline T-143 | (Structure not fully specified) | Entamoeba histolytica | 0.0151 | [2][3] |
| Pyrazoline 3d | (Structure containing a quinoline tail) | Entamoeba histolytica | 0.05 | [1] |
| Pyrazoline 3h | (Structure containing a quinoline tail) | Entamoeba histolytica | 0.06 | [1] |
| Pyrazoline 3j | (Structure containing a quinoline tail) | Entamoeba histolytica | 0.29 | [1] |
| Pyrazoline 3g | (Structure containing a quinoline tail) | Entamoeba histolytica | 0.31 | [1] |
Experimental Protocols
General Synthesis of 8-Hydroxyquinoline Derivatives
A common method for the synthesis of 8-hydroxyquinoline and its derivatives is the Skraup synthesis. This involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.
Detailed Protocol for Skraup Synthesis (General):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the substituted aromatic amine.
-
Addition of Reagents: Slowly add concentrated sulfuric acid to the flask while cooling in an ice bath. Then, add glycerol and the oxidizing agent (e.g., arsenic pentoxide or the nitro compound corresponding to the amine used).
-
Heating: Heat the reaction mixture gently at first, and then more strongly once the initial vigorous reaction has subsided. The reaction is typically refluxed for several hours.
-
Work-up: After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography.
In Vitro Antiprotozoal Susceptibility Testing Against Entamoeba histolytica
1. Cultivation of Entamoeba histolytica
-
Medium: E. histolytica trophozoites (e.g., HM1:IMSS strain) are typically grown axenically in TYI-S-33 medium.
-
Culture Conditions: Cultures are maintained at 37°C in screw-capped tubes or culture flasks.
-
Subculturing: The parasites are subcultured every 48-72 hours by chilling the tubes to detach the amoebae, centrifuging to pellet the cells, and inoculating a fresh tube of medium with the desired number of trophozoites.
2. Nitroblue Tetrazolium (NBT) Reduction Assay for Drug Sensitivity
This colorimetric assay measures the viability of E. histolytica trophozoites after drug exposure.
Protocol:
-
Parasite Preparation: Harvest E. histolytica trophozoites from a 24-hour old culture in the logarithmic phase of growth. Suspend the parasites in fresh medium and adjust the count to 3 x 10^5 parasites/mL using a hemocytometer.[4]
-
Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate. Typically, 200 µL of the highest drug concentration is added to the first row, and then two-fold serial dilutions are performed down the plate.[4]
-
Incubation: Add the parasite suspension to each well and incubate the plate at 37°C for 48 hours. Include a drug-free control (with DMSO if used as a solvent for the compounds) and a positive control (e.g., metronidazole).
-
NBT Reduction: After incubation, add NBT solution to each well and incubate for a further 2-3 hours at 37°C. Viable amoebae will reduce the yellow NBT to a blue formazan precipitate.
-
Quantification: The amount of formazan produced is proportional to the number of viable parasites. The formazan can be solubilized, and the absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway: Proposed Mechanism of Action of 8-Hydroxyquinolines
Caption: Mechanism of 8-hydroxyquinoline antiprotozoal activity.
Experimental Workflow: SAR Study of Antiprotozoal Compounds
Caption: Experimental workflow for SAR studies of antiprotozoal agents.
Conclusion
The structure-activity relationship of this compound and its derivatives, inferred from the broader class of 8-hydroxyquinolines, highlights the critical role of the 8-hydroxyl group and the quinoline nitrogen in metal chelation, a key mechanism of their antiprotozoal action. Substitutions at the C5 and C7 positions, particularly with halogens, are crucial for enhancing biological activity. While there is a need for more focused research on the specific SAR of this compound analogs, the existing data on related compounds provide a strong foundation for the rational design of new and more potent antiprotozoal agents. The detailed experimental protocols and workflow diagrams presented in this guide offer a practical framework for researchers in the field of drug discovery to synthesize and evaluate novel quinoline-based therapeutics. Future work should aim to elucidate the specific downstream signaling pathways affected by these compounds in protozoa to further refine their design and mechanism of action.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Historical Context of Tilbroquinol's Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tilbroquinol (7-Bromo-5-methylquinolin-8-ol) is an antiprotozoal agent belonging to the 8-hydroxyquinoline class of compounds. It has been primarily utilized in the treatment of intestinal amoebiasis, the infection caused by the protozoan parasite Entamoeba histolytica. This technical guide provides a comprehensive overview of the historical context of this compound's discovery and development, including its synthesis, biological activity, and clinical use, with a focus on the available scientific data.
Historical Context and Discovery
The discovery of this compound is rooted in the broader exploration of 8-hydroxyquinoline derivatives as therapeutic agents, which began in the late 19th century. The parent compound, 8-hydroxyquinoline, was first synthesized in 1880.[1] Subsequently, halogenated derivatives were investigated for their antimicrobial properties.[2] While the specific researchers and the exact date of this compound's first synthesis are not well-documented in readily available literature, its development as an antiprotozoal agent likely occurred in the mid-20th century, a period marked by significant progress in the discovery of synthetic anti-infective drugs.
This compound was developed and marketed by Beaufour (now part of Ipsen), notably as a component of the combination drug Intetrix, which also contained Tiliquinol.[3] This combination was indicated for the treatment of acute diarrhea of infectious origin and intestinal amoebiasis.[3] However, concerns over its safety profile, particularly hepatotoxicity, led to the restriction of its use and eventual withdrawal from several markets, including France and Saudi Arabia.[3][4] In Morocco, its use has been limited to the treatment of intestinal amoebiasis.[4]
Chemical Synthesis
The synthesis of this compound, 7-Bromo-5-methyl-8-quinolinol, involves the modification of the 8-hydroxyquinoline scaffold. While a specific, detailed protocol for the industrial synthesis of this compound is not publicly available, a general approach can be inferred from standard methods for the synthesis of halogenated 8-hydroxyquinoline derivatives.
Experimental Protocol: General Synthesis of Halogenated 8-Hydroxyquinolines
A common method for the synthesis of halogenated 8-hydroxyquinolines is through electrophilic aromatic substitution. The following is a generalized protocol:
-
Starting Material: 5-methyl-8-hydroxyquinoline.
-
Brominating Agent: A suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), is used.
-
Solvent: An inert solvent, such as chloroform or acetic acid, is typically employed.
-
Reaction Conditions: The 5-methyl-8-hydroxyquinoline is dissolved in the chosen solvent. The brominating agent is then added portion-wise at a controlled temperature, often at room temperature or slightly below, to manage the exothermic nature of the reaction and control regioselectivity.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with a reducing agent solution (e.g., sodium thiosulfate) to quench any excess bromine. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final product, 7-Bromo-5-methyl-8-quinolinol.
Logical Relationship of Synthesis
Caption: Generalized workflow for the synthesis of this compound.
Mechanism of Action and Biological Activity
The antiprotozoal activity of 8-hydroxyquinoline derivatives, including this compound, is primarily attributed to their ability to chelate metal ions.[5][6][7]
Signaling Pathway: Postulated Mechanism of Action
-
Chelation of Essential Metal Ions: this compound, as a lipophilic molecule, can penetrate the cell membrane of Entamoeba histolytica. Inside the cell, it chelates essential divalent metal ions, such as iron (Fe²⁺) and zinc (Zn²⁺), which are crucial cofactors for various metabolic enzymes.
-
Enzyme Inhibition: The sequestration of these metal ions leads to the inhibition of key enzymes involved in vital cellular processes, including glycolysis and nucleic acid synthesis.
-
Disruption of Cellular Function: The inhibition of these metabolic pathways disrupts the parasite's ability to generate energy and replicate, ultimately leading to cell death.
Caption: Postulated mechanism of this compound's amoebicidal action.
Quantitative Data on Biological Activity
| Drug | Target Organism | IC₅₀ (µM) | Reference |
| Metronidazole | E. histolytica (clinical isolates) | 13.2 | [8] |
| Tinidazole | E. histolytica (clinical isolates) | 12.4 | [8] |
| Chloroquine | E. histolytica (clinical isolates) | 26.3 | [8] |
| Emetine | E. histolytica (clinical isolates) | 31.2 | [8] |
| This compound | E. histolytica | Data Not Available |
Pharmacokinetics and Metabolism
Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion, are largely unavailable in published literature.[4] For the broader class of 8-hydroxyquinolines, oral absorption can be variable, and they generally undergo hepatic metabolism.
Experimental Protocol: General In Vitro Drug Metabolism Study
A standard approach to characterize the metabolic stability of a compound like this compound in early drug development is as follows:
-
Test System: Human liver microsomes or hepatocytes.
-
Incubation: The test compound (this compound) is incubated with the test system in the presence of NADPH (for Phase I metabolism) and UDPGA (for Phase II metabolism) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound and identify potential metabolites.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate in vitro half-life and intrinsic clearance.
Quantitative Pharmacokinetic Data
As specific data for this compound is not available, this table remains empty.
| Parameter | Value | Species | Reference |
| Cₘₐₓ | Data Not Available | ||
| Tₘₐₓ | Data Not Available | ||
| Half-life (t½) | Data Not Available | ||
| Clearance | Data Not Available | ||
| Volume of Distribution | Data Not Available |
Clinical Development and Safety
This compound was clinically used, most notably in the combination product Intetrix, for the treatment of intestinal amoebiasis.
Clinical Trial Protocol: General Design for Amoebiasis Treatment
A typical clinical trial to evaluate the efficacy and safety of an antiamoebic agent would follow this general structure:
-
Study Design: A randomized, controlled trial comparing the investigational drug (e.g., this compound or Intetrix) to a standard-of-care treatment (e.g., metronidazole).
-
Patient Population: Patients with confirmed intestinal amoebiasis (presence of E. histolytica in stool).
-
Intervention: Administration of the investigational drug at a specified dose and duration (e.g., for Intetrix, a common dosage was two capsules in the morning and two in the evening for 10 days).
-
Primary Endpoints:
-
Clinical Cure: Resolution of clinical symptoms (e.g., diarrhea, abdominal pain).
-
Parasitological Cure: Eradication of E. histolytica from stool samples, confirmed by microscopy or antigen detection.
-
-
Safety Assessment: Monitoring and recording of all adverse events, with a particular focus on liver function tests (ALT, AST, bilirubin) given the known risks associated with 8-hydroxyquinolines.
Safety Profile and Hepatotoxicity
The primary safety concern that led to the restricted use and withdrawal of this compound is its potential for hepatotoxicity.[3] A clinical study in healthy volunteers reported asymptomatic increases in liver transaminases in a significant proportion of participants.[3] Additionally, post-marketing surveillance identified cases of liver disorders, which were generally reversible upon discontinuation of the drug.[3] There is also a case report of acute hepatitis associated with the combination of tiliquinol and this compound (Intétrix).[9] The mechanism of hepatotoxicity is not fully elucidated but may be related to the formation of reactive metabolites or idiosyncratic immune reactions.
Adverse Event Data from Clinical Observations
| Adverse Event | Frequency | Severity | Reference |
| Elevated Liver Transaminases | Frequent in a clinical study | Asymptomatic, reversible | [3] |
| Acute Hepatitis | Case reports | Serious, reversible | [9] |
| Cutaneous Reactions | Reported | Not specified | [3] |
| Peripheral/Optic Neuropathy | Rare, with long-term use | Serious | [3] |
Drug Development and Withdrawal Logical Flow
Caption: Logical flow of this compound's development to withdrawal.
Conclusion
This compound represents a chapter in the history of antiprotozoal drug development, highlighting the therapeutic potential of the 8-hydroxyquinoline class. While its efficacy against intestinal amoebiasis was sufficient for its approval and use, its development was ultimately curtailed by significant safety concerns, primarily hepatotoxicity. The lack of detailed, publicly available data on its discovery, quantitative biological activity, and pharmacokinetics underscores the challenges in retrospectively constructing a complete technical profile for older, withdrawn drugs. This guide synthesizes the available information to provide a historical and technical overview for the scientific community.
References
- 1. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.who.int [cdn.who.int]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Acute hepatitis caused by the combination of tiliquinol and this compound (Intétrix)] - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico Modeling of Tilbroquinol Binding Sites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilbroquinol, an 8-hydroxyquinoline derivative, has demonstrated efficacy as an antiprotozoal agent. However, its clinical use has been hampered by concerns of hepatotoxicity, leading to its withdrawal from several markets. A comprehensive understanding of its molecular interactions is crucial for elucidating its mechanism of action and potential for adverse effects. This technical guide outlines a proposed in-silico approach to investigate the binding sites of this compound on both protozoan and human protein targets. The methodologies detailed herein, including molecular docking and molecular dynamics simulations, provide a framework for predicting binding affinities, identifying key interacting residues, and exploring the structural basis of this compound's therapeutic and toxicological profiles. This guide serves as a roadmap for researchers aiming to employ computational techniques to explore the pharmacodynamics of this compound and similar compounds.
Introduction
This compound is a halogenated 8-hydroxyquinoline that has been used for the treatment of intestinal amoebiasis.[1][2] Like other 8-hydroxyquinolines, its mechanism of action is believed to involve the chelation of metal ions that are essential for microbial enzymatic processes.[1][3] While effective against certain protozoa, reports of drug-induced liver injury have raised significant safety concerns.[4] In-silico modeling offers a powerful and cost-effective approach to investigate the molecular interactions of this compound with potential biological targets, providing insights that can guide further experimental studies and drug development efforts.
This guide proposes a comprehensive in-silico workflow to identify and characterize the binding sites of this compound. The proposed study will focus on two key aspects:
-
On-target binding: Investigating the interaction of this compound with essential protozoan enzymes to understand its antiprotozoal activity.
-
Off-target binding: Exploring the binding of this compound to human proteins, particularly those implicated in drug metabolism and hepatotoxicity, to elucidate the molecular basis of its adverse effects.
Proposed Protein Targets
Based on the known activities of this compound and related compounds, the following proteins are proposed as primary targets for this in-silico investigation.
Protozoan Protein Targets (On-Target Effects)
A number of proteins are essential for the survival of protozoan parasites and represent potential targets for antiprotozoal drugs.[5][6]
-
Purine Nucleoside Phosphorylase (PNP): Crucial for the purine salvage pathway in many protozoa, which are incapable of de novo purine synthesis.
-
Dihydroorotate Dehydrogenase (DHODH): A key enzyme in the de novo pyrimidine biosynthesis pathway.[6]
-
DNA Topoisomerase II: An enzyme that controls the topological state of DNA and is a known target for quinolone antibiotics.[6] The prokaryote-like nature of this enzyme in some protozoa makes it a potential target.[6]
-
Protein Kinases: Essential for various cellular processes, including signal transduction and cell cycle regulation.[5]
Human Protein Targets (Off-Target Effects)
To investigate the potential for hepatotoxicity, the following human proteins are proposed as targets:
-
Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6): Key enzymes involved in the metabolism of a wide range of xenobiotics. Inhibition or induction of these enzymes can lead to adverse drug reactions.
-
Glutathione S-Transferases (GSTs): A family of enzymes that play a critical role in the detoxification of electrophilic compounds.
-
Bile Salt Export Pump (BSEP): A transporter protein in the liver responsible for the excretion of bile acids. Inhibition of BSEP can lead to cholestatic liver injury.
-
Mitochondrial Proteins: Several drugs cause liver injury through mitochondrial toxicity.
Methodologies
A multi-step in-silico approach is proposed, combining molecular docking to predict binding modes and affinities with molecular dynamics simulations to assess the stability of the ligand-protein complexes.
Experimental Workflow
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structure of this compound will be generated and optimized using a molecular modeling software (e.g., Avogadro, ChemDraw). The ligand will be prepared for docking by assigning appropriate atom types and charges.
-
Protein Preparation: The 3D structures of the selected protein targets will be obtained from the Protein Data Bank (PDB). The protein structures will be prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges using a tool like AutoDockTools.
Molecular Docking
-
Protocol: Molecular docking simulations will be performed using software such as AutoDock Vina. The prepared this compound ligand will be docked into the active site or allosteric sites of the prepared protein targets. A grid box will be defined to encompass the potential binding pocket of each protein. The Lamarckian genetic algorithm is often employed for conformational searching.[7]
-
Data Analysis: The docking results will be analyzed based on the binding energy (kcal/mol) and the interaction patterns (hydrogen bonds, hydrophobic interactions, etc.). The pose with the lowest binding energy will be considered the most favorable binding mode.
Molecular Dynamics (MD) Simulations
-
Protocol: To evaluate the stability of the docked this compound-protein complexes, MD simulations will be performed using a simulation package like GROMACS or AMBER. The complexes will be solvated in a water box with appropriate ions to neutralize the system. The system will be energy minimized, followed by equilibration and a production run of at least 100 nanoseconds.
-
Data Analysis: The trajectories from the MD simulations will be analyzed to calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds formed between the ligand and the protein over time.
Hypothetical Data Presentation
The quantitative data generated from this proposed study would be summarized in the following tables for clear comparison.
Table 1: Hypothetical Molecular Docking Results of this compound with Protozoan Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| PNP | XXXX | -8.5 | TYR160, GLU201 | PHE200, MET219 |
| DHODH | YYYY | -7.9 | ARG136 | ILE227, LEU141 |
| DNA Topoisomerase II | ZZZZ | -9.2 | ASP479, SER480 | ILE776, PRO777 |
| Protein Kinase | AAAA | -8.1 | LYS46, GLU63 | VAL25, LEU148 |
Table 2: Hypothetical Molecular Docking Results of this compound with Human Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| CYP3A4 | BBBB | -7.2 | SER119 | PHE215, LEU216 |
| GST | CCCC | -6.8 | TYR115 | PHE10, TRP112 |
| BSEP | DDDD | -7.5 | ARG406, GLN409 | PHE336, ILE402 |
| Mitochondrial Protein | EEEE | -8.0 | ASN132 | LEU98, VAL101 |
Table 3: Hypothetical Molecular Dynamics Simulation Stability Metrics (100 ns)
| Complex | Average RMSD (Protein Backbone) (Å) | Average RMSD (Ligand) (Å) | Average Number of H-Bonds |
| This compound-PNP | 1.8 ± 0.3 | 0.9 ± 0.2 | 2.5 ± 0.5 |
| This compound-CYP3A4 | 2.5 ± 0.5 | 2.1 ± 0.4 | 1.2 ± 0.3 |
Signaling Pathway Visualization
The potential impact of this compound binding can be visualized in the context of cellular signaling pathways.
Conclusion
The proposed in-silico modeling study provides a robust framework for investigating the binding sites and molecular interactions of this compound. By combining molecular docking and molecular dynamics simulations, this approach can generate valuable data on binding affinities, interaction patterns, and complex stability. The insights gained from such a study will be instrumental in understanding the dual nature of this compound as both an effective antiprotozoal agent and a potential hepatotoxin. This knowledge can inform the design of safer and more effective 8-hydroxyquinoline derivatives for the treatment of protozoal infections. The methodologies and data presentation formats outlined in this guide are intended to serve as a valuable resource for researchers in the field of computational drug discovery.
References
- 1. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. autechindustry.com [autechindustry.com]
- 4. [Acute hepatitis caused by the combination of tiliquinol and this compound (Intétrix)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of targets for drug development against protozoan parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug target identification in protozoan parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Protozoan Epigenetic Targets and Their Inhibitors for the Development of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of Tilbroquinol and its Metabolic Fate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic characterization of Tilbroquinol and its putative metabolites. Designed for researchers, scientists, and professionals in drug development, this document outlines key analytical data, detailed experimental methodologies, and visual representations of metabolic and experimental pathways.
This compound (7-bromo-5-methyl-8-quinolinol) is an antiparasitic agent whose clinical use has been limited in some regions due to concerns about hepatotoxicity. A thorough understanding of its spectroscopic properties and metabolic transformation is crucial for contextualizing its pharmacological and toxicological profiles.
Spectroscopic Data Summary
While specific experimental spectra for this compound are not widely published, data from structurally similar compounds allow for the reliable prediction of its spectroscopic characteristics. The following tables summarize the expected quantitative data for this compound and its likely metabolites based on established knowledge of quinoline derivatives.
Table 1: Predicted UV-Visible Spectroscopic Data for this compound
| Compound | Solvent | Predicted λmax (nm) |
| This compound | Methanol/Ethanol | ~250-260, ~300-320 |
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Proton | Predicted Chemical Shift (ppm) |
| H2 | ~8.8 |
| H3 | ~7.6 |
| H4 | ~8.5 |
| H6 | ~7.7 |
| -CH₃ | ~2.5 |
| -OH | ~5.0-6.0 (broad) |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~150 |
| C3 | ~122 |
| C4 | ~136 |
| C5 | ~128 |
| C6 | ~129 |
| C7 | ~115 |
| C8 | ~152 |
| C8a | ~140 |
| C4a | ~125 |
| -CH₃ | ~18 |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | Predicted m/z | Description |
| [M]+• | 237/239 | Molecular ion (presence of Br isotope) |
| [M-Br]+ | 158 | Loss of bromine radical |
| [M-CH₃]+ | 222/224 | Loss of methyl radical |
| [M-CO]+• | 209/211 | Loss of carbon monoxide |
Metabolic Pathways of this compound
The metabolism of quinoline derivatives typically proceeds through Phase I oxidation reactions, primarily hydroxylation, followed by Phase II conjugation reactions. The expected metabolic pathway for this compound is illustrated below.
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization and in vitro metabolism studies of this compound.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in spectroscopic grade methanol or ethanol (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically absorbance values between 0.1 and 1.0).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the samples from 200 to 800 nm. Record the absorbance maxima (λmax).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters should be used. For ¹H NMR, a typical spectral width would be -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is appropriate.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for the ionization method (e.g., methanol for electrospray ionization - ESI).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., ESI or APCI) is recommended.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular ion. Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.
In Vitro Metabolism
-
Incubation with Liver Microsomes:
-
Prepare an incubation mixture containing this compound (e.g., 1-10 µM), liver microsomes (e.g., from rat or human), and an NADPH-generating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubate the mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Experimental and Analytical Workflow
The logical flow of experiments for the comprehensive spectroscopic characterization and metabolic profiling of this compound is depicted below.
This guide serves as a foundational resource for the analytical characterization of this compound. The provided data and protocols are based on established principles of spectroscopy and drug metabolism and can be adapted for specific research needs. Further experimental work is required to obtain definitive spectra and to fully elucidate the metabolic profile of this compound and its metabolites.
Understanding Tilbroquinol: A Technical Overview of a Discontinued Antiprotozoal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilbroquinol, a haloquinoline derivative, was once utilized as an antiprotozoal agent, primarily for the treatment of intestinal amoebiasis.[1][2] Despite its therapeutic application, this compound has been withdrawn from the market in several countries, including France and Saudi Arabia, due to a significant risk of hepatotoxicity that was deemed to outweigh its clinical benefits.[1] In some regions, such as Morocco, its use was subsequently restricted to the treatment of intestinal amoebiasis.[1] This technical guide synthesizes the available, albeit limited, information on the pharmacokinetics and pharmacodynamics of this compound to provide a resource for the scientific community.
Physicochemical Properties
A foundational understanding of a drug's physicochemical properties is crucial for comprehending its biological activity.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₈BrNO | [1] |
| Molar Mass | 238.084 g/mol | [1] |
| Class | Haloquinolines | [1] |
Pharmacodynamics
Detailed pharmacodynamic data for this compound, including specific molecular targets and the full spectrum of its effects, are largely unavailable in the public domain.[1]
Mechanism of Action
The precise mechanism of action of this compound has not been fully elucidated.[1] However, insights can be drawn from related hydroxyquinoline compounds, such as clioquinol. The proposed mechanisms for this class of drugs often involve the chelation of metal ions, which are essential for the function of various microbial enzymes.[3][4] By sequestering these metal ions, the drugs may disrupt critical metabolic pathways in the target pathogen. Another potential mechanism is the interference with microbial DNA synthesis.[3] It is important to note that these are hypothesized mechanisms based on related compounds and have not been definitively proven for this compound itself.
A logical representation of this proposed mechanism is outlined below:
Caption: Proposed mechanism of action for this compound.
Pharmacokinetics
Comprehensive pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not available.[1] Major drug databases explicitly state that information regarding its absorption, volume of distribution, protein binding, metabolism, route of elimination, and half-life is unavailable.[1]
The workflow for a typical pharmacokinetic study is illustrated below. The absence of data for this compound means the specifics for each of these stages are unknown.
Caption: General workflow of pharmacokinetic processes.
Experimental Protocols
Due to the limited publicly available research on this compound, detailed experimental protocols for its pharmacokinetic and pharmacodynamic assessment are not available. In the absence of specific protocols for this compound, researchers can refer to general methodologies for evaluating the ADME properties of new chemical entities.
A generalized workflow for in vitro and in vivo pharmacokinetic screening is presented below:
Caption: Generalized experimental workflow for pharmacokinetic screening.
Conclusion
The available scientific literature on this compound is sparse, particularly concerning its pharmacokinetic and pharmacodynamic properties. The withdrawal of this drug from several markets due to hepatotoxicity has likely contributed to the lack of extensive post-approval research. While its classification as a haloquinoline provides some clues to its potential mechanism of action, the absence of concrete data on its ADME profile presents a significant knowledge gap. This guide highlights the current state of knowledge and underscores the need for any future research on related compounds to include comprehensive pharmacokinetic and safety profiling.
References
- 1. [Acute hepatitis caused by the combination of tiliquinol and this compound (Intétrix)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Drug Elimination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
Tilbroquinol's potential as a lead compound for novel antiparasitic drugs
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tilbroquinol, a halogenated 8-hydroxyquinoline derivative, has a history of use as an antiprotozoal agent, primarily against intestinal amoebiasis.[1] Despite its withdrawal from some markets due to concerns of hepatotoxicity, its inherent antiparasitic activity presents a compelling case for its re-evaluation as a lead compound in the development of novel antiparasitic drugs. This technical guide provides a comprehensive overview of this compound, summarizing its known and inferred antiparasitic potential, proposing detailed experimental protocols for its evaluation, and exploring its likely mechanism of action. By leveraging data from closely related 8-hydroxyquinoline analogs, this document aims to equip researchers with the necessary information to explore the therapeutic potential of this compound-based scaffolds while addressing its inherent toxicological challenges.
Introduction to this compound and its Antiparasitic Potential
This compound is an organic compound belonging to the haloquinoline class.[1] It has been utilized as an antiprotozoal agent, demonstrating efficacy against Entamoeba histolytica, the causative agent of amoebiasis, and has also been used against Vibrio cholerae.[2] However, its clinical application has been hampered by reports of hepatotoxicity, leading to its withdrawal in several countries.[1]
The broader class of 8-hydroxyquinolines, to which this compound belongs, is known for a wide range of biological activities, including antibacterial, antifungal, and antiparasitic properties.[3][4] These activities are often attributed to their ability to chelate metal ions, which are crucial for the function of many essential parasitic enzymes.[5] This established bioactivity of the 8-hydroxyquinoline scaffold suggests that this compound's antiparasitic effects may extend beyond amoebiasis, warranting a systematic investigation against a wider range of parasitic organisms. The key challenge and opportunity lie in decoupling the antiparasitic efficacy from the host toxicity through medicinal chemistry efforts.
Quantitative Antiparasitic Activity
Direct quantitative data on the in vitro activity of this compound against a wide array of parasites is scarce in publicly available literature. However, by examining data from its parent compound, 8-hydroxyquinoline, and other derivatives, we can infer its potential spectrum of activity. The following tables summarize the known activity of this compound and the reported activities of related 8-hydroxyquinoline compounds against various parasites.
Table 1: Known Antiparasitic and Antibacterial Activity of this compound
| Organism | Activity | Reference |
| Entamoeba histolytica | Orally active against amoebiasis | [2] |
| Vibrio cholerae | Active | [2] |
Table 2: In Vitro Antiparasitic Activity of 8-Hydroxyquinoline Derivatives (as a proxy for this compound's potential)
| Parasite Species | Compound | IC50 (µM) | Reference |
| Leishmania (L.) amazonensis | 8-Hydroxyquinoline | 2.1 (promastigotes, 24h) | [1] |
| Leishmania (L.) infantum | 8-Hydroxyquinoline | 0.34 (promastigotes, 72h) | [1] |
| Leishmania (V.) guyanensis | 8-Hydroxyquinoline | 0.1 (promastigotes, 72h) | [1] |
| Trypanosoma brucei | Pd-Fe-8-hydroxyquinolyl derivative | 0.33 - 1.2 | [6] |
| Trypanosoma cruzi | Nitroxoline (8-hydroxy-5-nitroquinoline) | 2.17 - 9.42 | [7] |
| Acanthamoeba culbertsoni | Nitroxoline (8-hydroxy-5-nitroquinoline) | 0.69 | [7] |
| Balamuthia mandrillaris | Nitroxoline (8-hydroxy-5-nitroquinoline) | 5.1 | [7] |
| Naegleria fowleri | Nitroxoline (8-hydroxy-5-nitroquinoline) | 1.17 - 1.63 | [7] |
Proposed Mechanism of Action
The precise molecular targets of this compound in parasites have not been definitively elucidated. However, based on the well-documented mechanism of 8-hydroxyquinolines, its antiparasitic action is likely mediated through the chelation of essential metal ions.[5][8]
Many vital parasitic enzymes, including those involved in cellular respiration, DNA replication, and protein synthesis, are metalloenzymes. By sequestering metal ions such as iron, zinc, and copper, 8-hydroxyquinoline and its derivatives can disrupt these critical pathways, leading to parasite death.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antiparasitic potential of this compound.
In Vitro Susceptibility Assay against Entamoeba histolytica
This protocol is adapted from standard amoebicidal assays.[9][10]
-
Cultivation of E. histolytica: Trophozoites of E. histolytica (e.g., HM-1:IMSS strain) are cultured axenically in TYI-S-33 medium supplemented with 10% adult bovine serum, 1% vitamin mix, and 1% antibiotic-antimycotic solution at 37°C.
-
Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve the desired final concentrations.
-
Assay Procedure:
-
Harvest trophozoites in the logarithmic growth phase.
-
Adjust the parasite concentration to 1 x 10^5 trophozoites/mL in fresh medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well microtiter plate.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a positive control (metronidazole) and a negative control (DMSO vehicle).
-
Incubate the plate anaerobically at 37°C for 48 hours.
-
-
Viability Assessment:
-
After incubation, assess parasite viability using a resazurin-based assay. Add 20 µL of resazurin solution (0.1 mg/mL) to each well and incubate for 4-6 hours.
-
Measure the fluorescence (excitation 530 nm, emission 590 nm) using a microplate reader.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay
To assess the therapeutic index, the cytotoxicity of this compound against a mammalian cell line (e.g., Vero or HepG2) should be determined.[11]
-
Cell Culture: Culture the selected mammalian cell line in appropriate medium (e.g., DMEM for Vero cells) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).
-
Incubate the plate for 48 hours.
-
-
Viability Assessment: Use an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) and determine the Selectivity Index (SI = CC50 / IC50).
Addressing Hepatotoxicity: A Path Forward
The documented hepatotoxicity of this compound is a significant hurdle for its development as a systemic antiparasitic agent.[1] The mechanism is likely related to the metabolic activation of the quinoline ring, leading to the formation of reactive metabolites and subsequent oxidative stress and cellular damage.[12]
Strategies to mitigate this toxicity while retaining antiparasitic activity could include:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound with modifications at various positions of the quinoline ring to identify substitutions that reduce metabolic activation or increase selectivity for parasitic targets.
-
Prodrug Approaches: Design prodrugs of this compound that are selectively activated within the parasite or at the site of infection.
-
Targeted Delivery: Develop formulations that deliver this compound specifically to the parasites, minimizing systemic exposure.
Conclusion
This compound, despite its historical association with hepatotoxicity, represents a valuable starting point for the development of new antiparasitic agents. Its activity against E. histolytica and the broader antiparasitic potential of the 8-hydroxyquinoline scaffold provide a strong rationale for further investigation. A systematic approach involving comprehensive in vitro screening, detailed mechanistic studies, and strategic medicinal chemistry to mitigate toxicity could unlock the therapeutic potential of this compound-based compounds. This guide provides a foundational framework for researchers to embark on this challenging but potentially rewarding endeavor in the fight against parasitic diseases.
References
- 1. High Selectivity of 8-Hydroxyquinoline on Leishmania (Leishmania) and Leishmania (Viannia) Species Correlates with a Potent Therapeutic Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 6. New Pd–Fe ferrocenyl antiparasitic compounds with bioactive 8-hydroxyquinoline ligands: a comparative study with their Pt–Fe analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 11. scielo.br [scielo.br]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Metal Chelating Properties of Tilbroquinol in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilbroquinol (7-bromo-5-methyl-8-hydroxyquinoline) is a synthetic derivative of 8-hydroxyquinoline, a class of compounds renowned for their potent metal chelating abilities. This property is intrinsically linked to their diverse biological activities, including antimicrobial and anticancer effects. By forming stable complexes with essential metal ions, particularly divalent cations such as copper (Cu²⁺) and zinc (Zn²⁺), this compound can disrupt metal homeostasis within biological systems. This disruption can lead to the inhibition of metalloenzymes, the modulation of metal-dependent signaling pathways, and ultimately, the exertion of its therapeutic effects. This technical guide provides a comprehensive overview of the metal chelating properties of this compound, detailing its interaction with key biological metals, outlining experimental protocols for its study, and exploring the signaling pathways it may influence.
Metal Chelation by this compound: Quantitative Insights
The defining characteristic of this compound's biological activity is its ability to act as a bidentate ligand, coordinating with metal ions through the nitrogen atom of its quinoline ring and the oxygen atom of the hydroxyl group. While specific stability constants for this compound are not extensively documented in publicly available literature, data from analogous 8-hydroxyquinoline derivatives provide a strong indication of its metal-binding affinities. The stability of these complexes is a critical determinant of their biological efficacy.
| Metal Ion | Ligand | Log K₁ | Log K₂ | Log β₂ | Method | Reference |
| Cu²⁺ | 8-Hydroxyquinoline | 12.1 | 11.2 | 23.3 | Potentiometric | [1] |
| Zn²⁺ | 8-Hydroxyquinoline | 9.8 | 8.7 | 18.5 | Potentiometric | [1] |
| Ni²⁺ | 8-Hydroxyquinoline | 9.9 | 8.8 | 18.7 | Potentiometric | [1] |
| Co²⁺ | 8-Hydroxyquinoline | 9.5 | 8.1 | 17.6 | Potentiometric | [1] |
| Fe²⁺ | 8-Hydroxyquinoline | 8.0 | 7.0 | 15.0 | Potentiometric | [1] |
| Mn²⁺ | 8-Hydroxyquinoline | 7.4 | 6.3 | 13.7 | Potentiometric | [1] |
| Cu²⁺ | 5-Nitro-8-hydroxyquinoline-proline hybrid | - | - | High | UV-Vis, CD, EPR | [2] |
| Zn²⁺ | 5-Nitro-8-hydroxyquinoline-proline hybrid | - | - | Moderate | UV-Vis, ¹H NMR | [2] |
Table 1: Stability Constants (log K) of 8-Hydroxyquinoline and a Derivative with Divalent Metal Ions. K₁ and K₂ represent the stepwise formation constants, while β₂ is the overall stability constant for the ML₂ complex. Higher values indicate stronger binding. The data for 8-hydroxyquinoline provides a baseline for estimating the chelating strength of this compound.
Experimental Protocols for Studying this compound's Metal Chelation
The following are detailed methodologies that can be adapted to investigate the metal chelating properties of this compound.
Spectrophotometric Titration for Stoichiometry and Stability Constant Determination
This method relies on the change in the ultraviolet-visible (UV-Vis) spectrum of this compound upon complexation with a metal ion.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 1 mM).
-
Prepare stock solutions of the metal salts of interest (e.g., CuSO₄, ZnCl₂) in deionized water at a known concentration (e.g., 10 mM).
-
Prepare a buffer solution to maintain a constant pH (e.g., MES buffer for pH 6.0 or TRIS buffer for pH 7.4).
-
-
Titration:
-
In a quartz cuvette, place a fixed concentration of this compound in the buffer solution.
-
Record the initial UV-Vis spectrum of the this compound solution.
-
Add incremental amounts of the metal salt solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate before recording the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in absorbance at a wavelength where the complex absorbs significantly differently from the free ligand.
-
Plot the absorbance change as a function of the metal-to-ligand molar ratio (Job's plot) to determine the stoichiometry of the complex.[3]
-
Use non-linear regression analysis of the titration curve to calculate the binding affinity (stability constant).[4]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable buffer at a concentration typically 10-20 times the expected dissociation constant (Kd).
-
Prepare a solution of the metal ion in the same buffer at a concentration 10-20 times that of this compound.
-
Degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Load the this compound solution into the sample cell of the calorimeter.
-
Load the metal ion solution into the injection syringe.
-
Perform a series of small, sequential injections of the metal solution into the this compound solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of metal to this compound.
-
Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), binding constant (Kₐ), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Biological Implications: Modulation of Signaling Pathways
The chelation of essential metal ions by this compound can have profound effects on various cellular signaling pathways that are dependent on these metals.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Copper has been shown to play a role in the activation of the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[5] By chelating copper, this compound may interfere with this pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation and immune responses.[6][7] The activity of certain enzymes within this pathway, such as IκB kinase (IKK), can be influenced by the cellular redox state, which is in turn affected by the availability of redox-active metals like copper.
Zinc Finger Proteins
Zinc finger proteins are a large family of transcription factors that require zinc for their structural integrity and DNA-binding function.[8][9] By chelating zinc, this compound could potentially disrupt the function of these proteins, leading to altered gene expression.
Conclusion
This compound's potent metal chelating properties are central to its biological activity. By forming stable complexes with essential metal ions like copper and zinc, it can significantly alter the cellular metal landscape. This guide has provided a framework for understanding and investigating these properties, including representative quantitative data, detailed experimental protocols, and an exploration of the potential impact on key signaling pathways. Further research focusing specifically on this compound is necessary to fully elucidate its mechanism of action and to harness its therapeutic potential in a targeted and effective manner. The methodologies and conceptual frameworks presented here offer a solid foundation for such future investigations.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. scribd.com [scribd.com]
- 5. A Novel Role for Copper in Ras/Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9624498B2 - Methods and compositions for regulation of zinc finger protein expression - Google Patents [patents.google.com]
- 9. Designer zinc-finger proteins and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Tilbroquinol: A Technical Review of its Antiprotozoal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilbroquinol is an antiprotozoal agent belonging to the 8-hydroxyquinoline class of compounds.[1] Historically, it has been used for the treatment of intestinal amoebiasis.[2] However, its use in some countries has been discontinued due to concerns about hepatotoxicity.[1][2] This technical guide provides a comprehensive review of the available information on this compound's spectrum of activity against various protozoa, drawing upon data from its drug class and general principles of antiprotozoal testing.
Spectrum of Activity
Direct quantitative data on the in vitro activity of this compound against a wide range of protozoa is limited in publicly available literature. However, its classification as an 8-hydroxyquinoline provides insights into its expected spectrum of activity. This class of compounds is known to be effective against several protozoan parasites.
Table 1: Spectrum of Activity of 8-Hydroxyquinolines Against Protozoa
| Protozoan Species | Activity of 8-Hydroxyquinolines | Specific Confirmation for this compound |
| Entamoeba histolytica | Active | Yes[3] |
| Giardia lamblia | Active | Inferred |
| Trichomonas vaginalis | Active | Inferred |
Experimental Protocols for In Vitro Antiprotozoal Susceptibility Testing
While specific experimental protocols for evaluating this compound were not found, the following are generalized methodologies for assessing the in vitro susceptibility of common intestinal protozoa to antiprotozoal agents. These protocols are representative of the techniques that would be employed to determine the IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) of a compound like this compound.
Entamoeba histolytica Susceptibility Testing
-
Parasite Culture: Trophozoites of E. histolytica (e.g., HM-1:IMSS strain) are cultured axenically in a suitable medium, such as TYI-S-33, at 37°C.
-
Drug Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microtiter plate, the serially diluted drug is added to the wells.
-
E. histolytica trophozoites are harvested from culture and their concentration is adjusted. A standardized number of trophozoites are then added to each well.
-
The plate is incubated under anaerobic or microaerophilic conditions at 37°C for a defined period (e.g., 48-72 hours).
-
-
Determination of Inhibition:
-
Parasite viability can be assessed using various methods, such as:
-
Microscopic Examination: Counting motile trophozoites.
-
Dye Exclusion Assays: Using dyes like trypan blue to differentiate between live and dead cells.
-
Metabolic Assays: Using indicators like resazurin or MTT to measure metabolic activity.
-
-
-
Data Analysis: The IC50 or MIC values are calculated by plotting the percentage of parasite inhibition against the drug concentration.
Giardia lamblia Susceptibility Testing
-
Parasite Culture: Trophozoites of G. lamblia (e.g., WB strain) are cultured axenically in a suitable medium, such as TYI-S-33, often in anaerobic conditions at 37°C.
-
Drug Preparation: Similar to the protocol for E. histolytica, a stock solution of the test compound is prepared and serially diluted.
-
Assay Procedure:
-
The assay is typically performed in 96-well microtiter plates.
-
A standardized inoculum of G. lamblia trophozoites is added to wells containing the serially diluted drug.
-
Plates are incubated anaerobically at 37°C for a specified duration (e.g., 48 hours).
-
-
Determination of Inhibition:
-
Inhibition of parasite growth can be determined by:
-
Cell Counting: Using a hemocytometer to count the number of viable trophozoites.
-
Fluorometric Assays: Using DNA-binding dyes like SYBR Green I to quantify parasite proliferation.
-
-
-
Data Analysis: IC50 values are determined by analyzing the dose-response curve.
Trichomonas vaginalis Susceptibility Testing
-
Parasite Culture: T. vaginalis isolates are cultured in a suitable broth medium, such as Diamond's medium, at 37°C.
-
Drug Preparation: The test compound is dissolved and serially diluted as previously described.
-
Assay Procedure:
-
The susceptibility testing is performed in 96-well microtiter plates.
-
A standardized number of T. vaginalis organisms are added to each well containing the drug dilutions.
-
The plates are incubated anaerobically at 37°C for 24 to 48 hours.
-
-
Determination of Inhibition:
-
The minimum inhibitory concentration (MIC) or minimum lethal concentration (MLC) is determined by microscopic observation of parasite motility and viability. The MIC is the lowest concentration that inhibits parasite growth, while the MLC is the lowest concentration that kills all parasites.[4]
-
-
Data Analysis: The MIC/MLC values are recorded for each tested isolate.
Visualizations
The following diagrams illustrate a generalized workflow for antiprotozoal drug testing and a plausible mechanism of action for 8-hydroxyquinolines like this compound.
Caption: Generalized workflow for in vitro antiprotozoal susceptibility testing.
Caption: Plausible mechanism of action for 8-hydroxyquinolines like this compound.
Conclusion
This compound is an antiprotozoal agent with confirmed activity against Entamoeba histolytica. Based on its classification as an 8-hydroxyquinoline, it is presumed to be active against other protozoa such as Giardia lamblia and Trichomonas vaginalis. The likely mechanism of action involves the chelation of essential metal ions, leading to the disruption of vital cellular processes within the parasite. Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound, further research is warranted to fully elucidate its spectrum of activity and precise molecular mechanisms. The generalized protocols and workflows provided in this guide can serve as a foundation for such future investigations.
References
Methodological & Application
Application Note: Quantitative Analysis of Tilbroquinol using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Tilbroquinol. The described method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing excellent linearity, accuracy, and precision. This protocol is suitable for researchers, scientists, and drug development professionals involved in the quality control and analysis of this compound in bulk drug substances and pharmaceutical formulations.
Introduction
This compound (7-bromo-5-methyl-8-quinolinol) is an antiseptic and amoebicide. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pharmaceutical compounds. This application note presents a detailed protocol for the determination of this compound using a stability-indicating HPLC method, based on established methods for structurally related halogenated 8-hydroxyquinolines.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation: Prepare a 0.05 M potassium dihydrogen phosphate solution and adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Prepare the mobile phase by mixing the filtered buffer with acetonitrile in a 40:60 ratio and degas prior to use.
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
Sample Preparation: For bulk drug analysis, accurately weigh a quantity of the sample equivalent to 10 mg of this compound and prepare a 100 µg/mL solution in the mobile phase. For formulated products, a suitable extraction method should be developed and validated to ensure complete extraction of this compound without interference from excipients.
Method Validation Summary
The proposed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are summarized in the following tables.
Table 2: Linearity Data
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 20 | > 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5 | 4.95 | 99.0 |
| 10 | 10.05 | 100.5 |
| 15 | 14.85 | 99.0 |
Table 4: Precision Data
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 10 | < 1.0 | < 2.0 |
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | ~0.1 |
| Limit of Quantification (LOQ) | ~0.3 |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of this compound.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship of the key parameters in the HPLC method development and validation process.
Caption: Logical flow of HPLC method development and validation.
Conclusion
The HPLC method described in this application note is simple, rapid, and reliable for the quantification of this compound. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, making it suitable for routine quality control analysis of this compound in the pharmaceutical industry. The provided diagrams and tables offer a clear and concise overview of the experimental protocol and validation results.
Application Notes & Protocols for the Synthesis and Antimicrobial Screening of Tilbroquinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Tilbroquinol derivatives and their subsequent evaluation for antimicrobial activity. The methodologies outlined are based on established chemical syntheses and standard microbiological assays, intended to guide researchers in the discovery and development of novel antimicrobial agents.
Introduction
This compound, 7-bromo-5-methyl-8-hydroxyquinoline, is a halogenated hydroxyquinoline derivative with known antiprotozoal and antifungal properties.[1] Its structural scaffold, 8-hydroxyquinoline, is a privileged structure in medicinal chemistry, known for its ability to chelate metal ions, a property often linked to its biological activity.[2][3] The modification of the this compound structure presents a promising avenue for the development of new compounds with a broad spectrum of antimicrobial activity. This document outlines the synthetic routes to access this compound derivatives and the standardized methods for screening their efficacy against clinically relevant microbial pathogens.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various established methods for quinoline synthesis, followed by functionalization. The Skraup-Doebner-von Miller reaction and the Friedlander synthesis are classical methods for constructing the quinoline core.[2][3] Subsequent modifications can be introduced at various positions of the quinoline ring.
Protocol 1: Synthesis of 5-Methyl-8-hydroxyquinoline (the core of this compound)
This protocol is based on the Skraup synthesis, a reliable method for generating quinolines from anilines.
Materials:
-
2-Amino-p-cresol
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or ferric chloride)
-
Sodium hydroxide solution
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Carefully add concentrated sulfuric acid to glycerol in a flask equipped with a reflux condenser, keeping the mixture cool in an ice bath.
-
Slowly add 2-amino-p-cresol to the mixture with continuous stirring.
-
Add the oxidizing agent portion-wise to control the exothermic reaction.
-
Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and carefully pour it into a beaker of ice water.
-
Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5-methyl-8-hydroxyquinoline.
Protocol 2: Bromination to yield this compound (7-Bromo-5-methyl-8-hydroxyquinoline)
Materials:
-
5-Methyl-8-hydroxyquinoline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or other suitable solvent
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-methyl-8-hydroxyquinoline in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
General Scheme for Derivative Synthesis
Further derivatives can be synthesized by employing various starting materials in the Skraup synthesis or by further functionalizing the this compound core. For instance, Suzuki cross-coupling reactions can be used to introduce aryl or heteroaryl groups at the 7-position by first converting the bromo-group to a boronic ester.
Antimicrobial Screening Protocols
A critical step in the development of new antimicrobial agents is the systematic screening of their activity against a panel of pathogenic microorganisms. High-throughput screening (HTS) methods have become increasingly common to rapidly assess large libraries of compounds.[4]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining MIC values.[5][6]
Materials:
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each test compound.
-
In a 96-well plate, perform a serial two-fold dilution of each compound in CAMHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive controls (wells with bacteria and no compound) and negative controls (wells with medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take an aliquot from the wells showing no visible growth.
-
Plate the aliquots onto nutrient agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU compared to the initial inoculum.
Protocol 5: Anti-biofilm Activity Assay
Many bacterial infections are associated with biofilm formation, which confers increased resistance to antibiotics.[7]
Materials:
-
Test compounds
-
Bacterial strains known for biofilm formation (e.g., Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
Procedure:
-
Grow a bacterial culture overnight in TSB.
-
Dilute the culture and add it to the wells of a 96-well plate containing various concentrations of the test compounds.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Stain the attached biofilms with a 0.1% crystal violet solution for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 95% ethanol.
-
Measure the absorbance at 570 nm to quantify the biofilm biomass. A reduction in absorbance compared to the control (no compound) indicates anti-biofilm activity.
Data Presentation
The quantitative data obtained from the antimicrobial screening should be summarized in clear and structured tables for easy comparison of the activity of the different this compound derivatives.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives (in µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| This compound | ||||
| Derivative 1 | ||||
| Derivative 2 | ||||
| ... | ||||
| Ciprofloxacin | ||||
| Fluconazole |
Table 2: Minimum Bactericidal Concentrations (MBC) of this compound Derivatives (in µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| This compound | ||
| Derivative 1 | ||
| Derivative 2 | ||
| ... |
Table 3: Biofilm Inhibition (%) by this compound Derivatives at a Specific Concentration (e.g., 64 µg/mL)
| Compound | Pseudomonas aeruginosa (ATCC 27853) |
| This compound | |
| Derivative 1 | |
| Derivative 2 | |
| ... |
Visualizations
Synthetic Workflow
References
Application Notes and Protocols: In Vitro Assay for Tilbroquinol Efficacy Against Amoebic Trophozoites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern, leading to an estimated 40,000 to 100,000 deaths annually. The trophozoite stage of the parasite is responsible for the invasive disease, which can manifest as amoebic dysentery and extraintestinal abscesses, most commonly in the liver. The current standard of care for invasive amoebiasis is metronidazole; however, concerns about its side effects and the potential for drug resistance necessitate the search for alternative therapeutic agents.
Tilbroquinol is an orally active antiparasitic agent that has been used for the treatment of intestinal amoebiasis.[1] As a hydroxyquinoline derivative, its mechanism of action is likely distinct from that of nitroimidazoles like metronidazole. A thorough in vitro evaluation is the first step in characterizing its amoebicidal activity and potential as a lead compound for drug development.
This document provides detailed protocols for the axenic culture of E. histolytica trophozoites and the subsequent determination of this compound's inhibitory effects using common viability assays.
Data Presentation
As specific IC50 values for this compound against E. histolytica are not available in the reviewed literature, the following table presents reported IC50 values for other commonly used anti-amoebic drugs against the reference HM-1:IMSS strain of E. histolytica. This provides a benchmark for evaluating the potency of this compound once tested.
| Drug | IC50 (µM) | Assay Method | Reference |
| Metronidazole | 9.5 | NBT reduction assay | [2][3] |
| Tinidazole | 10.2 | NBT reduction assay | [2][3] |
| Chloroquine | 15.5 | NBT reduction assay | [2][3] |
| Emetine | 29.9 | NBT reduction assay | [2][3] |
Experimental Protocols
Axenic Cultivation of Entamoeba histolytica Trophozoites
Objective: To maintain a continuous, axenic culture of E. histolytica trophozoites for use in drug susceptibility assays. The HM-1:IMSS strain is commonly used for this purpose.
Materials:
-
Entamoeba histolytica strain HM-1:IMSS
-
TYI-S-33 medium
-
Adult bovine serum, heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Sterile, screw-capped borosilicate glass tubes (16 x 125 mm)
-
Incubator at 37°C
-
Hemocytometer
-
Inverted microscope
Procedure:
-
Prepare complete TYI-S-33 medium by supplementing the basal medium with 10-15% (v/v) heat-inactivated adult bovine serum and 1% (v/v) Penicillin-Streptomycin solution.
-
Warm the complete TYI-S-33 medium to 37°C.
-
Aseptically transfer a small inoculum of a logarithmic phase E. histolytica culture to a fresh tube containing 10 mL of pre-warmed complete TYI-S-33 medium.
-
Incubate the tubes horizontally at 37°C. Trophozoites will adhere to the bottom surface of the tube.
-
Monitor the growth of the trophozoites daily using an inverted microscope. Cultures should be subcultured every 48-72 hours when they reach late logarithmic or early stationary phase.
-
To subculture, chill the tubes on ice for 10 minutes to detach the adherent trophozoites.
-
Invert the tube several times to ensure a uniform suspension of trophozoites.
-
Aseptically transfer an appropriate volume of the trophozoite suspension to a fresh tube of pre-warmed medium. The inoculum size should be adjusted to achieve confluence in 48-72 hours.
-
Perform cell counts using a hemocytometer to ensure consistent cell numbers for experiments.
In Vitro Susceptibility Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against E. histolytica trophozoites.
Materials:
-
Logarithmic phase culture of E. histolytica trophozoites
-
Complete TYI-S-33 medium
-
This compound
-
Dimethyl sulfoxide (DMSO) for drug stock preparation
-
Sterile 96-well microtiter plates
-
Viability assay reagents (e.g., Resazurin, CellTiter-Glo®, Neutral Red)
-
Microplate reader (absorbance or fluorescence/luminescence)
-
Multichannel pipette
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Prepare serial dilutions of the this compound stock solution in complete TYI-S-33 medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic to the amoebae (typically ≤ 0.5%).
-
-
Assay Setup:
-
Harvest logarithmic phase trophozoites by chilling the culture tubes and centrifuge at a low speed (e.g., 200 x g for 5 minutes).
-
Resuspend the trophozoite pellet in fresh, pre-warmed complete TYI-S-33 medium and perform a cell count.
-
Adjust the cell density to the desired concentration (e.g., 1 x 10^5 cells/mL).
-
In a 96-well plate, add a defined volume (e.g., 100 µL) of the trophozoite suspension to each well.
-
Add an equal volume (e.g., 100 µL) of the serially diluted this compound solutions to the respective wells.
-
Include the following controls:
-
Negative Control: Trophozoites with medium containing the same concentration of DMSO as the drug-treated wells.
-
Positive Control: Trophozoites treated with a known amoebicidal drug (e.g., metronidazole) at a concentration known to cause 100% inhibition.
-
Blank Control: Medium only (no trophozoites).
-
-
-
Incubation:
-
Incubate the plate at 37°C for 48 to 72 hours in an anaerobic or microaerophilic environment, if required for the specific strain and assay conditions.
-
-
Viability Assessment:
-
After the incubation period, assess the viability of the trophozoites using a suitable method. A common and straightforward method is the Resazurin reduction assay:
-
Add Resazurin solution to each well to a final concentration of approximately 44 µM.
-
Incubate the plate for an additional 4-6 hours at 37°C.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader. The signal is proportional to the number of viable cells.
-
-
-
Data Analysis:
-
Subtract the blank control readings from all other readings.
-
Calculate the percentage of inhibition for each drug concentration relative to the negative control (100% viability).
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of Experimental Workflow and Potential Mechanism of Action
Caption: Experimental workflow for determining the in vitro efficacy of this compound.
Caption: Hypothetical mechanism of action for this compound in E. histolytica.
Disclaimer: The mechanism of action for this compound against E. histolytica is not definitively established. The provided diagram illustrates potential pathways based on the known activities of other anti-protozoal compounds and the general understanding of amoebicidal mechanisms. Further research is required to elucidate the specific molecular targets of this compound in E. histolytica. One proposed mechanism for other anti-amoebic drugs involves the inhibition of thioredoxin reductase, which is crucial for the parasite's redox homeostasis.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Antiamoebic Activity of Tilbroquinol: In Vivo Animal Models and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern, necessitating the development of novel therapeutic agents. Tilbroquinol, a halogenated quinoline derivative, has been investigated for its antiamoebic properties. This document provides a comprehensive overview of the in vivo animal models and experimental protocols that can be employed to evaluate the efficacy of this compound against both intestinal and hepatic amoebiasis. While specific in vivo efficacy data for this compound is not extensively available in the public domain, this guide offers standardized methodologies based on established preclinical studies of other antiamoebic compounds.
The primary animal models utilized for studying amoebiasis are rodents, including hamsters, rats, and mice.[1][2] Hamsters are particularly susceptible to hepatic amoebiasis, making them a suitable model for this form of the disease.[3] Rodent models of intestinal amoebiasis often require surgical intervention to establish infection.[4] The selection of the animal model is crucial and depends on the specific research question and the form of amoebiasis being investigated.
Evaluation of a compound's in vivo antiamoebic activity typically involves inducing the infection in a suitable animal model, followed by treatment with the test compound. Efficacy is then assessed by various parameters, including the reduction in lesion size (for hepatic amoebiasis), parasite clearance, and histopathological examination of the affected tissues. Comparative studies with standard-of-care drugs, such as metronidazole, are essential to benchmark the efficacy of the test compound.
Experimental Protocols
In Vivo Model of Intestinal Amoebiasis in Rats
This protocol describes the induction of cecal amoebiasis in rats to evaluate the efficacy of this compound against intestinal infection.
Materials:
-
Male Wistar rats (150-200 g)
-
Axenically cultured virulent Entamoeba histolytica trophozoites (e.g., HM1:IMSS strain)
-
This compound
-
Metronidazole (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Surgical instruments
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Culture medium (e.g., TYI-S-33)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Inoculum Preparation: Harvest logarithmic phase E. histolytica trophozoites from culture. Wash the trophozoites with sterile phosphate-buffered saline (PBS) and adjust the concentration to 1 x 10^6 trophozoites per 0.1 mL.
-
Surgical Induction of Infection:
-
Anesthetize the rats.
-
Make a midline abdominal incision to expose the cecum.
-
Ligate the distal end of the ileum and the proximal end of the colon to create a closed cecal loop.
-
Inject 0.1 mL of the trophozoite suspension into the cecal lumen.
-
Suture the abdominal wall.
-
-
Treatment:
-
Randomly divide the infected rats into treatment groups (Vehicle control, this compound low dose, this compound high dose, Metronidazole).
-
Administer the assigned treatment orally (by gavage) daily for 5 consecutive days, starting 24 hours post-infection.
-
-
Efficacy Assessment:
-
On day 6 post-infection, euthanize the animals.
-
Excise the ceca and score the extent of ulceration and inflammation.
-
Collect cecal contents for parasite quantification by culture or quantitative PCR.
-
Fix a portion of the cecal tissue in 10% neutral buffered formalin for histopathological examination.
-
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Mean Cecal Score (± SD) | Parasite Load (trophozoites/g) (± SD) | Cure Rate (%) |
| Vehicle Control | - | Data not available | Data not available | 0 |
| This compound | Specify Dose | Data not available | Data not available | Data not available |
| This compound | Specify Dose | Data not available | Data not available | Data not available |
| Metronidazole | Specify Dose | Data not available | Data not available | Data not available |
Note: Specific dosage and efficacy data for this compound in this model are not available in the reviewed literature.
In Vivo Model of Hepatic Amoebiasis in Hamsters
This protocol details the induction of amoebic liver abscess in hamsters to assess the efficacy of this compound against extra-intestinal amoebiasis.
Materials:
-
Male Golden Syrian hamsters (80-100 g)
-
Axenically cultured virulent E. histolytica trophozoites (e.g., HM1:IMSS strain)
-
This compound
-
Metronidazole (positive control)
-
Vehicle (e.g., sterile saline)
-
Surgical instruments
-
Anesthetic (e.g., sodium pentobarbital)
Procedure:
-
Animal Acclimatization: House hamsters individually and allow them to acclimatize for one week.
-
Inoculum Preparation: Prepare a suspension of E. histolytica trophozoites at a concentration of 1 x 10^6 trophozoites per 0.1 mL in sterile culture medium.
-
Intrahepatic Inoculation:
-
Anesthetize the hamsters.
-
Make a small incision in the upper abdomen to expose the liver.
-
Inject 0.1 mL of the trophozoite suspension directly into the left lobe of the liver.
-
Suture the incision.
-
-
Treatment:
-
Divide the infected hamsters into treatment groups.
-
Begin treatment 24 hours after infection. Administer the assigned treatment intraperitoneally or orally daily for 7 consecutive days.
-
-
Efficacy Assessment:
-
On day 8 post-infection, euthanize the animals.
-
Excise the livers and weigh them.
-
Carefully dissect the abscesses and weigh them.
-
Calculate the percentage of liver abscess weight relative to the total liver weight.
-
Collect tissue samples from the abscess for parasite culture and histopathology.
-
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Mean Liver Weight (g ± SD) | Mean Abscess Weight (g ± SD) | % Liver Necrosis (± SD) | Cure Rate (%) |
| Vehicle Control | - | Data not available | Data not available | Data not available | 0 |
| This compound | Specify Dose | Data not available | Data not available | Data not available | Data not available |
| This compound | Specify Dose | Data not available | Data not available | Data not available | Data not available |
| Metronidazole | Specify Dose | Data not available | Data not available | Data not available | Data not available |
Note: Specific dosage and efficacy data for this compound in this model are not available in the reviewed literature.
Visualizations
Disclaimer: The provided protocols are generalized and should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines. The lack of specific published in vivo data for this compound necessitates preliminary dose-ranging and toxicity studies to establish appropriate therapeutic windows for efficacy evaluation.
References
- 1. Experimental amebiasis: a selected review of some in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse models of amoebiasis and culture methods of amoeba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental hepatic amoebiasis and its application to chemotherapeutic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal invasive amebiasis: an experimental model in rodents using axenic or monoxenic strains of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Tilbroquinol in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilbroquinol, a haloquinoline derivative, is recognized for its antiprotozoal properties, particularly against amoebiasis.[1][2] While its clinical use has been limited in some regions due to safety concerns[1][3], its potential therapeutic applications continue to be an area of interest in preclinical research. The oral route is the most common and preferred method for drug administration in preclinical studies, as it mirrors the intended clinical application and offers ease of administration.[4] However, the successful oral delivery of compounds like this compound can be challenging, often due to poor aqueous solubility, which can lead to low and variable bioavailability.[5]
These application notes provide a framework for the development and evaluation of oral this compound formulations for use in preclinical studies. The protocols outlined below are based on established methodologies for formulating and testing poorly soluble compounds, aiming to achieve adequate systemic exposure for efficacy and toxicity assessments.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to designing an effective oral formulation.
| Property | Value/Information | Source |
| Chemical Formula | C10H8BrNO | [2][3] |
| Molar Mass | 238.084 g·mol−1 | [2] |
| Class | Haloquinoline | [1] |
| Therapeutic Category | Antiprotozoal | [1][2] |
| Known Indications | Intestinal amoebiasis | [1] |
No publicly available data was found for key formulation-directing properties such as aqueous solubility, pKa, and LogP for this compound. These parameters would need to be experimentally determined during pre-formulation studies.
Preclinical Oral Formulation Strategies for this compound
Given the anticipated poor aqueous solubility of this compound, a common characteristic of this chemical class, several formulation strategies can be employed to enhance its oral bioavailability for preclinical testing. The choice of formulation will depend on the dose required, the animal species being used, and the specific goals of the study (e.g., toxicology, pharmacokinetics, or efficacy).
1. Suspension Formulations: For initial preclinical studies, such as dose-range finding and toxicology assessments, a simple suspension is often the most practical approach.[5]
-
Vehicle Selection: A variety of aqueous vehicles can be used, often containing a suspending agent to ensure dose uniformity and a wetting agent to aid in the dispersion of the hydrophobic drug particles.
-
Common Suspending Agents: Carboxymethylcellulose sodium (CMC-Na), methylcellulose, or xanthan gum.
-
Common Wetting Agents: Polysorbate 80 (Tween® 80) or sodium lauryl sulfate (SLS).
-
2. Solubilized Formulations: To overcome solubility limitations and potentially enhance absorption, solubilizing excipients can be utilized.
-
Co-solvent Systems: A mixture of a water-miscible organic solvent and water can increase the solubility of the drug.
-
Examples: Polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol, often in combination with water.
-
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems can improve oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids.[7]
-
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage in Rodents
Objective: To prepare a homogeneous and dose-accurate suspension of this compound for oral administration in preclinical rodent models.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in purified water
-
Wetting agent: 0.1% (v/v) Polysorbate 80 (Tween® 80)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Vehicle Preparation:
-
Accurately weigh the required amount of CMC-Na.
-
In a beaker with a magnetic stir bar, slowly add the CMC-Na to the purified water while stirring continuously to avoid clumping.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear.
-
Add the required volume of Polysorbate 80 to the vehicle and mix thoroughly.
-
-
Suspension Preparation:
-
Accurately weigh the required amount of this compound API based on the desired concentration and final volume.
-
Place the this compound powder in a mortar.
-
Add a small volume of the prepared vehicle to the powder to form a paste.
-
Triturate the paste with the pestle to ensure the drug particles are thoroughly wetted.
-
Gradually add the remaining vehicle to the paste while continuously mixing.
-
Transfer the mixture to a final container and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large agglomerates. If present, further homogenization may be required.
-
The suspension should be continuously stirred during dosing to maintain uniformity.
-
Protocol 2: In Vivo Pharmacokinetic Study of an Oral this compound Formulation in Mice
Objective: To determine the key pharmacokinetic parameters of a this compound formulation following a single oral dose in mice.
Animal Model:
-
Species: Male CD-1 mice (or other appropriate strain)
-
Age: 8-10 weeks
-
Weight: 25-30 g
-
Housing: Standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be fasted overnight before dosing.
Experimental Procedure:
-
Dose Administration:
-
Administer the prepared this compound formulation (e.g., from Protocol 1) to the mice via oral gavage at a specific dose volume (e.g., 10 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., retro-orbital sinus or tail vein) at predetermined time points.
-
Example time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS/MS), to quantify the concentration of this compound in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters from the plasma concentration-time data:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve extrapolated to infinity.
-
t1/2: Elimination half-life.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the development and in vivo evaluation of an oral this compound formulation.
Signaling Pathways
The specific molecular mechanism of action and signaling pathways for this compound are not well-documented in publicly available literature. For the closely related 8-hydroxyquinoline, clioquinol, the mechanism is linked to its ability to chelate and redistribute metal ions like zinc and copper.[8][9][10] This metal chelation can impact various cellular processes, including reducing the aggregation of amyloid plaques in models of neurodegenerative diseases.[8][9] It is plausible that this compound may share a similar metal-chelating mechanism, which could be a starting point for mechanistic investigations.
The diagram below conceptualizes a potential mechanism of action based on the properties of related compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H8BrNO | CID 65592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cytotoxicity of Tilbroquinol in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilbroquinol is a haloquinoline compound that has been used as an antiprotozoal agent. However, concerns regarding its potential for hepatotoxicity have led to its withdrawal from some markets.[1] Understanding the cytotoxic effects of this compound on liver cells is crucial for risk assessment and for elucidating the mechanisms of drug-induced liver injury (DILI). The human hepatoma cell line, HepG2, is a widely used in vitro model for studying the hepatotoxicity of chemical compounds.[2][3] These cells retain many of the metabolic functions of primary hepatocytes, making them a suitable system for assessing the cytotoxic potential of xenobiotics.
These application notes provide detailed protocols for a panel of assays to comprehensively evaluate the cytotoxicity of this compound in HepG2 cells. The described methods include assessments of cell viability, membrane integrity, and apoptosis.
Key Cytotoxicity Assessment Methods
A multi-parametric approach is recommended to thoroughly assess the cytotoxicity of this compound. This includes evaluating:
-
Cell Viability and Metabolic Activity: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. This assay provides an indication of the overall health and viability of the cell population.
-
Cell Membrane Integrity: The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
-
Apoptosis: The Annexin V-FITC/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well and 6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
For cytotoxicity assays, seed HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight. For apoptosis assays using flow cytometry, seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of the solvent should not exceed 0.1% in the culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration as the highest this compound concentration) and an untreated control.
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
MTT Assay for Cell Viability
Protocol:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Assay for Cytotoxicity
Protocol:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from a positive control (cells treated with a lysis buffer).
Annexin V-FITC/PI Assay for Apoptosis
Protocol:
-
Following treatment in 6-well plates, collect the cells and culture supernatants.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Data Presentation
The quantitative data obtained from the cytotoxicity assays should be summarized in clearly structured tables for easy comparison. Below are examples of how to present the data.
Table 1: Effect of this compound on HepG2 Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) at 24h (Mean ± SD) | Cell Viability (%) at 48h (Mean ± SD) | Cell Viability (%) at 72h (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 1 | 98.2 ± 4.5 | 95.3 ± 5.5 | 92.1 ± 6.3 |
| 10 | 85.1 ± 6.8 | 75.4 ± 7.2 | 60.5 ± 8.1 |
| 25 | 62.7 ± 7.1 | 48.9 ± 6.9 | 35.2 ± 7.5 |
| 50 | 41.3 ± 5.9 | 25.6 ± 5.3 | 15.8 ± 4.9 |
| 100 | 20.5 ± 4.2 | 10.1 ± 3.8 | 5.3 ± 2.1 |
Table 2: this compound-Induced Cytotoxicity in HepG2 Cells (LDH Assay)
| This compound Concentration (µM) | % Cytotoxicity at 24h (Mean ± SD) | % Cytotoxicity at 48h (Mean ± SD) | % Cytotoxicity at 72h (Mean ± SD) |
| 0 (Control) | 5.2 ± 1.1 | 6.3 ± 1.5 | 7.1 ± 1.8 |
| 1 | 6.8 ± 1.3 | 8.1 ± 1.6 | 10.2 ± 2.0 |
| 10 | 18.4 ± 2.5 | 29.7 ± 3.1 | 45.3 ± 4.2 |
| 25 | 35.1 ± 3.8 | 52.4 ± 4.5 | 68.9 ± 5.3 |
| 50 | 58.9 ± 5.1 | 75.8 ± 6.2 | 85.4 ± 6.9 |
| 100 | 80.2 ± 6.5 | 90.1 ± 7.3 | 95.6 ± 7.8 |
Table 3: Apoptosis Analysis of HepG2 Cells Treated with this compound for 48h (Annexin V/PI Staining)
| This compound Concentration (µM) | Viable Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |
| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 10 | 80.3 ± 3.1 | 12.4 ± 1.5 | 7.3 ± 1.1 |
| 25 | 55.6 ± 4.5 | 28.7 ± 2.8 | 15.7 ± 2.2 |
| 50 | 28.9 ± 3.9 | 45.2 ± 3.5 | 25.9 ± 3.1 |
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity in HepG2 cells.
Proposed Signaling Pathway for this compound-Induced Hepatotoxicity
Caption: Proposed pathway of this compound-induced apoptosis in HepG2 cells.
Principle of the MTT Assay
Caption: The enzymatic conversion underlying the MTT cell viability assay.
References
- 1. Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line | Pakistan BioMedical Journal [pakistanbmj.com]
- 2. Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of Tilbroquinol in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Tilbroquinol in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound is a poorly water-soluble compound. Its aqueous solubility is reported to be less than 0.1 mg/mL.[1] It is, however, highly soluble in dimethyl sulfoxide (DMSO), with a solubility of ≥ 50 mg/mL.[1][2][3]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 238.08 g/mol | [4] |
| Water Solubility | < 0.1 mg/mL | [1] |
| DMSO Solubility | ≥ 50 mg/mL | [1][2][3] |
| logP | 3.1 | [4] |
| pKa (Strongest Acidic) | 7.84 | DrugBank |
| pKa (Strongest Basic) | 4.46 | DrugBank |
Q2: I am having trouble dissolving this compound in my aqueous buffer for an in vitro assay. What are my options?
Given its low aqueous solubility, dissolving this compound directly in aqueous buffers is challenging. Here are a few strategies you can employ:
-
Use of a Co-solvent (DMSO): A common and effective method is to first dissolve this compound in a small amount of a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system. For many cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.[5][6][7]
-
pH Adjustment: The solubility of ionizable compounds like this compound is pH-dependent. This compound has both a weakly acidic (pKa ≈ 7.84) and a weakly basic (pKa ≈ 4.46) functional group. Therefore, its solubility is expected to be lowest in the neutral pH range and increase at both acidic and basic pHs. Adjusting the pH of your buffer away from the isoelectric point may enhance solubility. However, the stability of the compound at different pH values should also be considered.[8][9]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[10][11][12][13] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[12]
Q3: What is a typical protocol for preparing a this compound solution for in vivo studies?
For in vivo studies where aqueous solubility is a major hurdle, a co-solvent system is often employed. A published protocol for preparing a this compound solution for oral administration involves a two-step process:[2][3]
-
Prepare a stock solution of this compound in DMSO.
-
Further dilute the DMSO stock solution in corn oil to the final desired concentration. For example, to prepare a 2.75 mg/mL solution, a 10% DMSO in 90% corn oil formulation can be used.[2][3]
It is important to note that the suitability of this vehicle will depend on the specific animal model and route of administration.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock into aqueous buffer.
This is a common issue when the final concentration of this compound in the aqueous buffer exceeds its solubility limit.
Troubleshooting Workflow
References
- 1. This compound | CAS:7175-09-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C10H8BrNO | CID 65592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 8. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of the stability of tylosin A in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. humapub.com [humapub.com]
- 11. scienceasia.org [scienceasia.org]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tilbroquinol Dosage for In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Tilbroquinol dosage in in vitro experiments to achieve desired biological effects while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cytotoxicity a concern?
This compound is an antiprotozoal agent belonging to the haloquinoline class of compounds.[1][2] Historically, it has been used to treat intestinal amoebiasis.[1][2] However, concerns regarding its potential for liver toxicity (hepatotoxicity) have led to its withdrawal from some markets.[1][3] Therefore, when using this compound in in vitro studies, it is crucial to carefully determine the optimal concentration that elicits the desired biological effect without causing significant cell death, which could confound experimental results.
Q2: I can't find specific IC50 values for this compound in my cell line of interest. What should I do?
Currently, there is a limited amount of publicly available data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cell lines. The IC50 value is highly dependent on the cell type, experimental duration, and the assay used.[4][5] Therefore, it is essential to perform a dose-response experiment to determine the IC50 for your specific experimental conditions.
Q3: What is a good starting concentration range for a dose-response experiment with this compound?
Based on in vitro cytotoxicity data for other 8-hydroxyquinoline derivatives, a broad starting range for a dose-response experiment could be from 0.1 µM to 100 µM.[6][7][8] It is recommended to use a logarithmic or semi-logarithmic dilution series to cover a wide range of concentrations effectively. For example, you could test concentrations such as 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
Q4: How long should I expose my cells to this compound?
The incubation time for this compound exposure will depend on the specific research question and the nature of the biological process being investigated. A common starting point for cytotoxicity testing is 24 to 72 hours.[4] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) in conjunction with your dose-response study to understand the temporal effects of this compound on your cells.
Q5: What are the potential mechanisms of this compound-induced cytotoxicity?
While the exact mechanisms for this compound are not extensively documented, related 8-hydroxyquinolines like clioquinol are known to act as metal chelators, particularly for copper and zinc.[9][10][11] This chelation can disrupt the function of metalloenzymes and interfere with cellular processes.[12] The formation of metal-Tilbroquinol complexes may also lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[8] It is also hypothesized that this compound may affect key signaling pathways such as NF-κB and MAPK pathways.[13][14][15][16][17][18][19][20][21]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cell death even at low concentrations | - The cell line is particularly sensitive to this compound.- Incorrect stock solution concentration.- Contamination of cell culture. | - Perform a dose-response experiment with a lower concentration range (e.g., nanomolar range).- Verify the concentration of your this compound stock solution.- Check cell cultures for any signs of contamination. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Differences in incubation time.- Instability of this compound in culture medium. | - Ensure consistent cell seeding density across all experiments.- Strictly adhere to the planned incubation times.- Prepare fresh this compound dilutions for each experiment from a frozen stock. |
| No observable effect even at high concentrations | - The cell line is resistant to this compound.- this compound has low solubility in the culture medium.- The chosen endpoint is not sensitive to this compound's effects. | - Consider using a different cell line that may be more relevant to this compound's known biological activities (e.g., liver cell lines for hepatotoxicity studies).- Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before adding to the culture medium.- Use multiple assays to assess different aspects of cell health (e.g., metabolic activity, membrane integrity, apoptosis). |
Data on Cytotoxicity of 8-Hydroxyquinoline Derivatives
| Compound | Cell Line(s) | IC50 / GI50 | Reference |
| 7-pyrrolidinomethyl-8-hydroxyquinoline | Leukemia cell lines | Log GI50 = -4.81 M (approximately 15.5 µM) | [6] |
| 7-morpholinomethyl-8-hydroxyquinoline | Leukemia cell lines | Log GI50 = -5.09 M (approximately 8.1 µM) | [6] |
| 7-diethylaminomethyl-8-hydroxyquinoline | Leukemia cell lines | Log GI50 = -5.35 M (approximately 4.5 µM) | [6] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (hepatocellular carcinoma) | 6.25 µg/mL | [7] |
| 8-hydroxy-5-nitroquinoline (NQ) | Human cancer cell lines | 5-10 fold lower than clioquinol | [8] |
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
This protocol is adapted from standard MTT assay procedures and is designed to determine the concentration of this compound that inhibits cell viability by 50%.[22]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.[23][24][25]
Assessing Cytotoxicity using the LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
This compound
-
Appropriate cell line and culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect the supernatant from adherent cells.
-
LDH Assay: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding the collected supernatant to a new plate and then adding the assay reagents.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the LDH release from a positive control (cells lysed to release maximum LDH).
Detecting Apoptosis using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
Appropriate cell line and culture medium
-
This compound
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the apoptotic effect of this compound.
Visualizations
Experimental Workflow for Determining this compound Cytotoxicity
Caption: Workflow for assessing this compound cytotoxicity.
Hypothesized Signaling Pathway: NF-κB Activation
Based on the known effects of related compounds, this compound may modulate the NF-κB signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H8BrNO | CID 65592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New applications of old metal-binding drugs in the treatment of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of anticancer drugs targeting the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of NF-κB Expression by Thymoquinone; A Role in Regulating Pro-Inflammatory Cytokines and Programmed Cell Death in Hepatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. researchgate.net [researchgate.net]
- 24. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Star Republic: Guide for Biologists [sciencegateway.org]
Troubleshooting inconsistent results in Tilbroquinol antiprotozoal assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in antiprotozoal assays involving Tilbroquinol. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antiprotozoal application?
This compound is a hydroxyquinoline-based antiprotozoal agent.[1] Historically, it has been used in the treatment of intestinal amoebiasis, an infection caused by the protozoan parasite Entamoeba histolytica.[1][2]
Q2: Why am I seeing significant variability in my IC50 values for this compound against E. histolytica?
Inconsistent IC50 values for this compound can stem from several factors. One of the most significant is the compound's low aqueous solubility.[1] Poor solubility can lead to precipitation in the assay medium, resulting in an actual concentration that is lower and more variable than the nominal concentration. Additionally, as a quinoline derivative, this compound may act as a pan-assay interference compound (PAINS), interacting non-specifically with assay components.[3][4]
Q3: Could the age or passage number of my parasite culture affect the assay results?
Yes, the physiological state of the parasite culture can significantly impact assay outcomes. It is crucial to use parasites in the logarithmic phase of growth for assays to ensure reproducibility.[5] High passage numbers can sometimes lead to changes in drug sensitivity.
Q4: Are there specific assay formats that are more prone to interference by compounds like this compound?
Assays that rely on optical readouts (absorbance or fluorescence) can be susceptible to interference from colored or fluorescent compounds.[5] Compounds that precipitate can also scatter light, affecting absorbance readings. It is advisable to include compound-only controls (without cells) to check for such interference.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Potency (IC50) Between Experiments
| Potential Cause | Recommended Solution |
| Poor Compound Solubility | Prepare stock solutions in 100% DMSO. When diluting into aqueous assay media, ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the protozoa (typically ≤0.5%). Visually inspect plates for precipitation after compound addition. Consider using a kinetic or thermodynamic solubility assay to determine this compound's solubility in your specific assay medium.[6][7] |
| Compound Instability | This compound, like other fused tetrahydroquinolines, may degrade in solution over time.[3] Prepare fresh serial dilutions of the compound for each experiment from a recently prepared stock solution. |
| Inconsistent Parasite Cell Number or Growth Phase | Standardize the cell seeding density and ensure that the parasites are in the mid-logarithmic growth phase at the time of compound addition.[5] Perform cell counts accurately using a hemocytometer or an automated cell counter. |
| Assay Interference | Run control experiments with this compound in the assay medium without parasites to check for direct effects on the assay reagents (e.g., colorimetric or fluorometric substrates).[5] |
Issue 2: Discrepancy Between Microscopic Observation and Viability Assay Readout
| Potential Cause | Recommended Solution |
| Assay Artifact | Some viability assays, like those based on metabolic activity (e.g., MTT, NBT), can be affected by compounds that interfere with cellular redox processes.[8] Corroborate results from one viability assay with another method that has a different mechanism, such as a dye exclusion assay (e.g., Trypan Blue) or a luciferase-based ATP content assay. |
| Cytostatic vs. Cytocidal Effects | The compound may be inhibiting parasite growth (cytostatic) without immediately killing them (cytocidal). Assays measuring metabolic activity might show a reduction in signal, while microscopic observation of cell number might not show a decrease until later time points. Consider extending the incubation time or performing a washout experiment to see if the parasites can recover after compound removal. |
Experimental Protocols
In Vitro Antiamoebic Susceptibility Testing using Nitroblue Tetrazolium (NBT) Reduction Assay
This protocol is adapted from methods used for Entamoeba histolytytica.[9][10]
Materials:
-
E. histolytica trophozoites (e.g., HM1:IMSS strain)
-
TYI-S-33 medium (or appropriate culture medium)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Nitroblue tetrazolium (NBT)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Parasite Preparation: Harvest E. histolytica trophozoites from a culture in the logarithmic phase of growth. Adjust the parasite concentration to 3 x 10^5 parasites/mL in fresh medium.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant (e.g., 0.5%).
-
Assay Plate Setup: Add 100 µL of the parasite suspension to each well of a 96-well plate. Add 100 µL of the serially diluted this compound solutions to the respective wells. Include wells with parasites and medium containing DMSO only (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.
-
NBT Addition: After incubation, add 20 µL of NBT solution to each well and incubate for a further 2-4 hours at 37°C.
-
Readout: Add 150 µL of 100% DMSO to each well to dissolve the formazan product. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration compared to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay in Human Cells (e.g., HepG2)
To assess the selectivity of this compound, a cytotoxicity assay on a human cell line is recommended.
Materials:
-
HepG2 cells (or another suitable human cell line)
-
DMEM/MEM medium supplemented with 10% FBS
-
This compound
-
DMSO
-
96-well microtiter plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Addition: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Follow the manufacturer's protocol for the CellTiter-Glo® assay. Briefly, allow the plate and reagents to equilibrate to room temperature, add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
Readout: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C10H8BrNO | CID 65592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Design: Are fused tetrahydroquinolines interfering with your assay? [fbdd-lit.blogspot.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Strategies to minimize Tilbroquinol degradation in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the degradation of Tilbroquinol during long-term storage. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in well-closed containers at controlled room temperature (20-25°C), protected from light and moisture. Excursions to 15-30°C are permitted. For long-term storage (beyond 24 months), refrigeration at 2-8°C is recommended to minimize the rate of potential degradation.
Q2: What are the primary factors that can cause this compound degradation?
A2: The main factors that can lead to the degradation of this compound include exposure to light (photodegradation), high temperatures, extreme pH conditions (hydrolysis), and oxidizing agents.[1] Moisture can also accelerate degradation, particularly in the presence of other reactive species.
Q3: Are there any known incompatibilities with common excipients?
A3: While specific incompatibility studies for this compound are not extensively published, based on its haloquinoline structure, it is advisable to avoid strongly acidic or basic excipients. Additionally, excipients with high water content or those known to contain reactive impurities (e.g., peroxides in povidone) should be used with caution and after appropriate compatibility testing.
Q4: What are the visual signs of this compound degradation?
A4: Physical signs of this compound degradation may include a change in color (e.g., from off-white to yellow or brown), the development of an odor, or a change in the physical state of the powder (e.g., clumping, indicating moisture uptake).
Q5: How can I monitor the stability of my this compound samples over time?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for monitoring the stability of this compound.[2] This method should be capable of separating the intact drug from its potential degradation products. Regular testing of samples stored under controlled conditions will provide data on the rate of degradation.
Troubleshooting Guides
Problem: I observed a significant color change in my this compound powder during storage.
-
Question 1: How was the this compound stored?
-
Answer A: If it was exposed to light, the color change is likely due to photodegradation. This compound should always be stored in light-resistant containers.
-
Answer B: If it was stored at an elevated temperature, thermal degradation may have occurred. Ensure storage is at the recommended controlled room temperature.
-
Answer C: If the container was not properly sealed, moisture uptake could have accelerated degradation. Always use well-closed containers.
-
-
Question 2: What should I do with the discolored sample?
-
Answer: The sample should be quarantined and analyzed using a validated stability-indicating method to determine the purity and identify any degradation products. It is not recommended to use a visibly degraded sample in experiments where purity is critical.
-
Problem: My HPLC analysis shows an unexpected peak in my stored this compound sample.
-
Question 1: Have you performed a forced degradation study?
-
Question 2: How can I confirm the identity of the new peak?
-
Answer: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the mass of the unknown compound, providing clues to its structure.[5] Further characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy if sufficient quantity of the impurity can be isolated.
-
-
Question 3: Could the new peak be from the excipients or the container?
-
Answer: Yes, it is possible. Analyze a placebo formulation (all components except this compound) stored under the same conditions to check for any extractables or leachables from the container or degradation of the excipients themselves.
-
Quantitative Data Summary
The following tables present hypothetical data from a long-term stability study of this compound under various conditions.
Table 1: Stability of this compound Powder at Different Temperatures and Humidity
| Storage Condition | Time (Months) | Assay (%) | Total Degradation Products (%) | Appearance |
| 25°C / 60% RH | 0 | 100.0 | <0.1 | Off-white powder |
| 6 | 99.5 | 0.5 | Off-white powder | |
| 12 | 99.1 | 0.9 | Off-white powder | |
| 24 | 98.2 | 1.8 | Faintly yellowish powder | |
| 40°C / 75% RH | 0 | 100.0 | <0.1 | Off-white powder |
| 3 | 97.8 | 2.2 | Yellowish powder | |
| 6 | 95.4 | 4.6 | Yellow powder |
Table 2: Photostability of this compound Powder
| Condition | Duration | Assay (%) | Total Degradation Products (%) | Appearance |
| Cool White Fluorescent Light (1.2 million lux hours) | 10 days | 96.2 | 3.8 | Yellow powder |
| Near UV Light (200 watt hours/square meter) | 10 days | 94.5 | 5.5 | Brownish-yellow powder |
| Dark Control | 10 days | 99.9 | 0.1 | Off-white powder |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve the stressed sample to prepare a 0.1 mg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[6] Dissolve the exposed sample to prepare a 0.1 mg/mL solution in the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 20mM Phosphate buffer pH 3.0 (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Method Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[6]
Visualizations
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tilbroquinol Synthesis
Welcome, researchers and chemists. This guide provides troubleshooting advice and answers to frequently asked questions to help improve the yield and purity of Tilbroquinol (7-bromo-5-methyl-8-quinolinol) synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The synthesis of this compound, a substituted 8-hydroxyquinoline, is typically achieved via a modification of the Skraup synthesis or the closely related Doebner-von Miller reaction .[1][2][3] The general approach involves the acid-catalyzed cyclization of a substituted aromatic amine with a source of acrolein (the α,β-unsaturated aldehyde). For this compound, the logical starting material is 2-amino-4-bromo-6-methylphenol , which is reacted with glycerol (which dehydrates in situ to acrolein), a strong acid like sulfuric acid, and an oxidizing agent.[4][5]
Q2: My Skraup reaction is extremely vigorous and hard to control, leading to charring. How can I mitigate this?
A2: The classic Skraup reaction is notoriously exothermic and can be violent.[4][6] To moderate the reaction, consider the following:
-
Gradual Addition: Instead of mixing all reactants at once, add the sulfuric acid or the glycerol/oxidizer mixture slowly to the amine solution with efficient stirring and cooling.
-
Use of a Moderator: Adding ferrous sulfate (FeSO₄) is a common practice to make the reaction less violent.[4]
-
Alternative Oxidizing Agents: While nitrobenzene is traditionally used, it also acts as a solvent and requires high temperatures. Arsenic pentoxide is a milder, more controllable oxidizing agent, though it presents significant toxicity and handling concerns.[4] Milder, modern oxidizing agents may also be explored.
-
Temperature Control: Maintain a consistent and controlled temperature using an oil bath or a reactor with a heating mantle and thermocouple. Avoid localized overheating.
Q3: My final yield is consistently low. What are the most common causes?
A3: Low yields in quinoline synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient heating, inadequate reaction time, or low-purity reagents.
-
Side Product Formation: The harsh acidic and oxidative conditions can lead to polymerization of the acrolein intermediate or degradation of the aromatic amine, resulting in significant tar formation.[1][5]
-
Product Degradation: The final product itself may be sensitive to the prolonged high-temperature and acidic environment.
-
Loss During Workup and Purification: Significant product loss can occur during neutralization, extraction, and purification steps, especially if emulsions form or if the incorrect purification technique is chosen.
Troubleshooting Guide
Problem: Reaction Stalls or Fails to Go to Completion
-
Q: How can I monitor the reaction's progress and what steps can I take if it stalls?
-
A: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting amine. If the starting material spot persists after several hours, consider incrementally increasing the reaction temperature by 10-15 °C. Ensure your reagents, especially the glycerol and oxidizing agent, are of high purity and anhydrous where necessary, as contaminants can inhibit the reaction.
-
Problem: Excessive Tar and Side Product Formation
-
Q: My reaction mixture turns into a thick, dark tar, making workup nearly impossible. How can I prevent this?
-
A: Tar formation is a classic issue with the Skraup reaction.[5] To minimize it, try a modified procedure where the reactants are combined at a lower temperature before heating. A patent for 8-hydroxyquinoline synthesis suggests adding a solution of the oxidizing agent (o-nitrophenol) in acrolein to the heated acidic solution of the amine over a period of hours, which can improve yields from 50% to 80%.[7] This gradual addition maintains a low concentration of the reactive intermediates, reducing polymerization.
-
Problem: Significant Yield Loss During Purification
-
Q: I lose most of my product during purification. What are the best methods for isolating this compound?
-
A: As a phenolic compound, this compound's solubility is pH-dependent.
-
Neutralization & Extraction: After quenching the reaction in ice water, carefully neutralize the excess acid. Basifying the solution will deprotonate the phenolic hydroxyl and basic nitrogen, which can complicate extraction. It is often better to neutralize to a slightly acidic or neutral pH and extract with an organic solvent like dichloromethane or ethyl acetate.
-
Recrystallization: This is a powerful technique for purifying 8-hydroxyquinoline derivatives. Patents on purifying crude 8-hydroxyquinoline report high recovery (95-98%) and purity (>99%) using chlorinated solvents like dichloromethane or 1,2-dichloroethane for recrystallization.[8][9] Experiment with a range of solvents (e.g., ethanol, acetone, toluene, or mixtures) to find the optimal system for this compound.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A mobile phase of ethyl acetate and hexanes is a good starting point.
-
Data Presentation: Optimizing Reaction Conditions
While specific yield data for this compound is proprietary or scarce in public literature, the following table illustrates how reaction parameters can influence the yield in a typical Skraup-type synthesis of a substituted 8-hydroxyquinoline.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Rationale |
| Starting Amine | 2-aminophenol | 2-aminophenol | 2-aminophenol | Constant for baseline comparison. |
| Oxidizing Agent | o-Nitrophenol | o-Nitrophenol | Arsenic Pentoxide | Condition C may offer a less violent reaction, potentially reducing tar formation and improving yield.[4] |
| Moderator | None | Ferrous Sulfate (FeSO₄) | None | Condition B is expected to moderate the reaction's exothermicity, preventing degradation.[4] |
| Addition Method | All at once | All at once | Gradual addition | Condition C, with gradual addition of the acrolein/oxidizer, can significantly reduce polymerization.[7] |
| Temperature | 130-140 °C | 130-140 °C | 105-110 °C | Lower temperatures (Condition C) can decrease side reactions, though reaction time may need to be extended. |
| Illustrative Yield | ~40-50% | ~60-70% | ~75-85% | Yields are illustrative, demonstrating the cumulative effect of optimization strategies. |
Experimental Protocols
Illustrative Protocol: Modified Skraup Synthesis of this compound
This protocol is a representative example based on established Skraup synthesis methods for similar compounds and should be adapted and optimized.
Reagents:
-
2-amino-4-bromo-6-methylphenol (1.0 eq)
-
Anhydrous Glycerol (3.0 eq)
-
Concentrated Sulfuric Acid (2.5 eq)
-
o-Nitrophenol (as oxidizing agent, 0.5 eq) or Arsenic Pentoxide (As₂O₅)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (0.1 eq, optional moderator)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to 2-amino-4-bromo-6-methylphenol while cooling in an ice bath.
-
Addition of Reactants: Add anhydrous glycerol and ferrous sulfate (if used) to the mixture.
-
Heating: Heat the mixture slowly and carefully in an oil bath to ~120-130 °C. The reaction is exothermic and may require occasional cooling to maintain control.
-
Addition of Oxidizer: If using o-nitrophenol, it can be added in portions or dissolved in a small amount of glycerol and added via the dropping funnel over 1-2 hours.
-
Reaction: Maintain the temperature for 3-5 hours. Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with concentrated sodium hydroxide or ammonium hydroxide solution until it is slightly alkaline (pH ~8-9), ensuring the mixture remains cool. A precipitate of the crude product should form.
-
Isolation: Filter the crude product and wash it thoroughly with cold water. Alternatively, if the product does not precipitate cleanly, extract the neutralized mixture with dichloromethane (3 x 100 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude solid by recrystallization from a suitable solvent like ethanol or by silica gel chromatography.[8][9]
Mandatory Visualization
Troubleshooting Workflow for Low this compound Yield
A logical workflow for diagnosing and resolving low yield issues in this compound synthesis.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. rroij.com [rroij.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. US4044011A - Process for the preparation of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 8. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 9. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
Addressing matrix effects in LC-MS/MS analysis of Tilbroquinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Tilbroquinol.
Troubleshooting Guide: Matrix Effects in this compound Analysis
This guide provides solutions to common problems encountered due to matrix effects in the LC-MS/MS analysis of this compound.
Question: I am observing poor sensitivity, accuracy, and precision for this compound in my plasma samples. Could this be due to matrix effects?
Answer: Yes, poor sensitivity, accuracy, and precision are hallmark signs of matrix effects. Matrix effects, which include ion suppression or enhancement, occur when co-eluting endogenous or exogenous components in the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2][3] This can lead to unreliable and erroneous quantitative results.[4]
Question: How can I confirm that matrix effects are impacting my this compound analysis?
Answer: Two primary methods can be used to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][5][6] A constant flow of a standard solution of this compound is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any deviation in the baseline signal for this compound indicates the presence of co-eluting matrix components causing ion suppression (a dip in the baseline) or enhancement (a rise in the baseline).[6]
-
Quantitative Assessment (Post-Extraction Spiking): This is the "gold standard" for quantifying the extent of matrix effects.[4] The response of this compound in a post-extraction spiked blank matrix sample is compared to the response of this compound in a neat solvent standard at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area of Analyte in Post-Extracted Spiked Sample) / (Peak Area of Analyte in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[4] Ideally, the absolute matrix factor should be between 0.75 and 1.25.[4]
-
Question: What are the primary strategies to mitigate matrix effects for this compound analysis?
Answer: There are several strategies that can be employed, often in combination, to reduce or eliminate matrix effects:
-
Optimization of Sample Preparation: The goal is to remove interfering matrix components before analysis.[1][7] Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][8] The effectiveness of these techniques can vary.
-
Chromatographic Separation: Modifying the chromatographic conditions to separate this compound from co-eluting matrix components can significantly reduce interference.[1][5] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred internal standard for LC-MS/MS analysis as it has nearly identical chemical and physical properties to the analyte.[9][10][11] It will co-elute with this compound and experience similar matrix effects, thus providing effective compensation and improving accuracy and precision.[11]
-
Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common sources of matrix effects in biological samples like plasma?
A1: The primary sources of matrix effects in plasma are endogenous components such as phospholipids, proteins, and salts.[4] Exogenous components like anticoagulants, dosing vehicles, and co-administered drugs can also contribute.[4] Phospholipids are particularly notorious for causing ion suppression in electrospray ionization (ESI).
Q2: Which sample preparation technique is best for reducing matrix effects for this compound?
A2: The choice of sample preparation technique depends on the specific matrix and the properties of this compound. While Protein Precipitation (PPT) is a simple and fast technique, it is often the least effective at removing matrix components.[7] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at producing cleaner extracts.[1][8] It is recommended to evaluate different techniques to determine the most suitable one for your assay.
Q3: Can I use a structural analog as an internal standard if a stable isotope-labeled version of this compound is not available?
A3: Yes, a structural analog can be used as an internal standard. However, it may not co-elute perfectly with this compound and may experience different matrix effects, potentially leading to less effective compensation compared to a SIL-IS.[9][10] Careful validation is required to ensure it adequately tracks the analyte.
Q4: How does dilution of the sample help in reducing matrix effects?
A4: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.[5] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the lower limit of quantification after dilution.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
-
Prepare Blank Matrix Extract: Extract at least six different lots of blank plasma using your established sample preparation method.
-
Prepare Neat Standard Solutions: Prepare standard solutions of this compound in the final reconstitution solvent at low and high concentrations corresponding to your quality control (QC) levels.
-
Spike Blank Matrix Extracts: Spike the extracted blank plasma samples with the this compound standard solutions to achieve the same final concentrations as the neat standards.
-
Analyze Samples: Inject the neat standard solutions and the spiked matrix extracts into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area in Spiked Matrix Extract) / (Mean Peak Area in Neat Standard)
-
-
Calculate IS-Normalized Matrix Factor: If an internal standard is used, calculate the IS-normalized MF:
-
IS-Normalized MF = (MF of this compound) / (MF of Internal Standard)
-
An IS-normalized MF close to 1.0 indicates effective compensation by the internal standard.[4]
-
Data Presentation
Table 1: Comparison of Matrix Effects for this compound with Different Sample Preparation Techniques
| Sample Preparation Method | Mean Matrix Factor (MF) at Low QC | Mean Matrix Factor (MF) at High QC | IS-Normalized MF (using SIL-IS) |
| Protein Precipitation (PPT) | 0.65 | 0.72 | 0.98 |
| Liquid-Liquid Extraction (LLE) | 0.88 | 0.91 | 1.01 |
| Solid-Phase Extraction (SPE) | 0.95 | 0.97 | 0.99 |
This table presents hypothetical data to illustrate how different sample preparation methods can influence matrix effects. Lower MF values indicate greater ion suppression.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.
References
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Refinement of Animal Handling Protocols for Tilbroquinol Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of Tilbroquinol to animal subjects, with a strong emphasis on best practices for animal welfare and data reproducibility. Given that this compound has been associated with hepatotoxicity, these protocols incorporate specific measures for monitoring and mitigating potential liver injury.
Disclaimer: Specific preclinical data on the administration of this compound to animals, including optimal dosages and specific adverse effects, are not widely available in published literature. The following guidelines are based on best practices for oral gavage of potentially hepatotoxic compounds in rodents. Researchers should conduct pilot studies to determine appropriate vehicle, dosage, and tolerability for their specific animal model and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in rodent studies?
A1: Oral gavage is the most common and precise method for administering specific doses of compounds like this compound directly into the stomach.[1][2][3] This ensures accurate dosing, which is critical for toxicity and efficacy studies. Alternatives such as voluntary consumption in palatable mixtures or administration via drinking water may be considered, but these methods offer less control over the exact dose consumed by each animal.[1]
Q2: How do I select the appropriate gavage needle size for my animals?
A2: The choice of gavage needle (feeding tube) is crucial to prevent injury. The needle should be long enough to reach the stomach without causing trauma and have a smooth, ball-tipped end. The gauge of the needle depends on the size of the animal. Flexible plastic or stainless steel needles can be used, with flexible options potentially reducing the risk of esophageal damage.[1][4]
Q3: What is the maximum volume of this compound solution that I can administer by oral gavage?
A3: The maximum recommended volume for oral gavage in mice is typically 10 mL/kg of body weight.[1][2] However, to minimize the risk of regurgitation, aspiration, and gastrointestinal distress, it is advisable to use the smallest effective volume. For potentially irritating or toxic compounds, smaller volumes are strongly recommended.[1] Dosing may be repeated up to three times in a 24-hour period if justified in the experimental protocol.[2]
Q4: What are the signs of a failed oral gavage procedure?
A4: Signs of a failed procedure can range from mild to severe. Immediate signs include fluid appearing at the nose or mouth (indicating tracheal administration), struggling, or gasping.[4] Delayed signs can include labored breathing, signs of distress, weight loss, or abdominal distention, which may indicate esophageal perforation, aspiration pneumonia, or stomach rupture.[4] If fluid enters the trachea, the animal should be immediately euthanized.[4]
Q5: How should I monitor for potential hepatotoxicity associated with this compound?
A5: Given the known hepatotoxicity of this compound in humans, a multi-faceted approach to monitoring is essential. This should include:
-
Regular clinical observation: Monitor for signs of illness such as lethargy, anorexia, weight loss, and changes in behavior.
-
Serum biomarker analysis: Collect blood samples to measure liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of hepatocellular injury.[5][6]
-
Histopathological examination: At the end of the study, or if an animal is euthanized due to adverse effects, the liver should be collected for histopathological analysis to assess for necrosis, inflammation, and other signs of liver damage.[5][6]
Q6: What are the potential complications of repeated oral gavage, and how can they be minimized?
A6: Repeated oral gavage can lead to chronic stress, esophageal irritation, and inflammation.[7][8] To minimize these effects, ensure that personnel are highly trained and proficient in the technique. Using flexible gavage needles and precoating the needle with sucrose may help reduce stress and improve the animal's acceptance of the procedure.[7] It is also important to allow for adequate recovery time between doses as specified in the approved animal care and use protocol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Animal struggles excessively during restraint | Improper restraint technique; animal is anxious. | Ensure a firm but gentle scruff, allowing the animal to breathe comfortably.[1][2] Habituate the animals to handling prior to the gavage procedure. Consider using a pacifying agent like sucrose on the gavage needle.[7] |
| Resistance felt when inserting the gavage needle | Needle is entering the trachea or hitting the back of the pharynx. | Do not force the needle.[1] Gently retract and reposition the needle, ensuring the head and neck are properly extended to create a straight path to the esophagus.[2] Allow the animal to swallow the tip of the needle. |
| Fluid leaks from the mouth or nose during administration | Needle is in the trachea. | Immediately stop the administration and withdraw the needle.[4] Euthanize the animal as aspiration of the compound into the lungs can be fatal.[4] |
| Animal shows signs of respiratory distress after gavage (gasping, cyanosis) | Aspiration of the administered substance. | Euthanize the animal immediately to prevent further suffering.[4] Review and refine the gavage technique with trained personnel. |
| Animal appears lethargic, has a distended abdomen, or shows signs of pain post-procedure | Possible esophageal or stomach perforation. | Euthanize the animal and perform a necropsy to confirm the cause of injury.[4] This is a serious complication that requires a thorough review of the gavage technique and needle size. |
| Elevated liver enzymes in treated animals compared to controls | Compound-induced hepatotoxicity. | This is a potential expected outcome with a hepatotoxic agent. Document the findings. Consider dose reduction in future experiments. Correlate with histopathology.[5] |
Experimental Protocols
Protocol 1: Single-Dose Oral Gavage of this compound in Mice with Hepatotoxicity Monitoring
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old. (Note: C57BL/6 mice are often used in hepatotoxicity studies).[9]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[9]
-
Dose Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose). The final concentration should allow for a gavage volume of 5-10 mL/kg.
-
Animal Preparation:
-
Weigh each animal immediately before dosing to calculate the precise volume.
-
Fast the animals for 4-6 hours before dosing to ensure an empty stomach, but do not withhold water.
-
-
Gavage Procedure:
-
Restrain the mouse by scruffing the neck to immobilize the head.[2]
-
Extend the neck to align the pharynx and esophagus.[2]
-
Gently insert a 20-gauge, 1.5-inch flexible plastic gavage needle with a ball tip into the diastema (gap between incisors and molars).[1]
-
Advance the needle along the roof of the mouth until the animal swallows, then gently guide it down the esophagus to a pre-measured depth (from the mouth to the last rib).[2]
-
Slowly administer the this compound solution.[4]
-
Gently remove the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for 10-15 minutes immediately after gavage for any signs of distress.[2]
-
Return the animal to its home cage and monitor daily for clinical signs of toxicity.
-
At 24 and 48 hours post-dose, collect blood via a submandibular or saphenous vein for serum biomarker analysis (ALT, AST).
-
At the study endpoint (e.g., 48 or 72 hours), euthanize the animals and collect the liver for histopathological examination.
-
Data Presentation: Hepatotoxicity Biomarkers
| Treatment Group | Dose (mg/kg) | n | Serum ALT (U/L) at 24h (Mean ± SD) | Serum AST (U/L) at 24h (Mean ± SD) |
| Vehicle Control | 0 | 8 | ||
| This compound | X | 8 | ||
| This compound | Y | 8 | ||
| This compound | Z | 8 |
Visualizations
Caption: Workflow for a typical oral gavage study incorporating hepatotoxicity assessment.
Caption: A decision tree for troubleshooting common issues during oral gavage in rodents.
Caption: Hypothetical disruption of cellular pathways by a metal-chelating agent like this compound.
References
- 1. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetaminophen-induced Liver Injury: from Animal Models to Humans [xiahepublishing.com]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Tilbroquinol in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Tilbroquinol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physicochemical properties?
This compound is an antiprotozoal agent also known to be effective against Vibrio cholerae.[1] It belongs to the haloquinoline class of organic compounds.[2] Understanding its physicochemical properties is crucial for designing experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | --INVALID-LINK-- |
| Molecular Weight | 238.08 g/mol | --INVALID-LINK-- |
| Water Solubility | 0.299 mg/mL | --INVALID-LINK--[2] |
| logP | 3.11 | --INVALID-LINK--[2] |
| pKa (Strongest Acidic) | 7.84 | --INVALID-LINK--[2] |
| pKa (Strongest Basic) | 4.46 | --INVALID-LINK--[2] |
Q2: What is the recommended solvent for preparing this compound stock solutions?
Due to its low water solubility (0.299 mg/mL), it is recommended to prepare high-concentration stock solutions of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a suitable choice, with a reported solubility of ≥ 50 mg/mL.[3][4]
Q3: How should I store this compound stock solutions and working solutions in cell culture media?
For optimal stability, store this compound stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect all solutions from light. When diluted in cell culture media, this compound should be used fresh. If short-term storage of media containing this compound is necessary, it is advisable to store it at 2-8°C and protected from light for no longer than 24 hours. However, stability in your specific medium should be experimentally verified.
Q4: Is this compound sensitive to light?
Yes, compounds of the quinolone class are known to be susceptible to photodegradation when exposed to UVA and even ambient room light.[2][5] This can lead to the formation of photoproducts and a loss of biological activity. Therefore, it is critical to protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.
Q5: Can I pre-mix this compound in my cell culture medium for long-term storage?
It is strongly discouraged to store cell culture media containing this compound for extended periods. The complex composition of cell culture media, which includes salts, amino acids, vitamins, and a bicarbonate buffering system, can affect the stability of dissolved compounds. It is best practice to add this compound to the medium immediately before use.
Troubleshooting Guide
Problem: My this compound-containing cell culture medium has changed color.
-
Possible Cause: Color change can be an indicator of chemical degradation or oxidation of this compound or other media components.
-
Solution: Discard the colored medium and prepare a fresh solution. Ensure that the stock solution of this compound has been stored correctly (protected from light, appropriate temperature) and that the cell culture medium is within its expiration date.
Problem: I am observing unexpected or inconsistent cytotoxicity in my experiments.
-
Possible Cause 1: this compound Degradation. Degradation products of this compound may have different cytotoxic profiles than the parent compound.
-
Solution 1: Verify the stability of this compound in your specific cell culture medium under your experimental conditions (see Protocol 2). Prepare fresh solutions for each experiment.
-
Possible Cause 2: Interaction with Media Components. Components in the cell culture medium may react with this compound, altering its activity.
-
Solution 2: Consider using a simpler, serum-free medium if your experimental design allows, to reduce the number of potentially interacting components.
Problem: My experimental results are not reproducible.
-
Possible Cause: Inconsistent concentrations of active this compound due to degradation.
-
Solution: Standardize your procedure for preparing and handling this compound solutions. Always prepare fresh working solutions from a properly stored stock. Protect solutions from light at all times and minimize the time between solution preparation and use in experiments.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile amber vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Media using HPLC
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Your specific cell culture medium (with all supplements)
-
Incubator at 37°C with 5% CO₂
-
HPLC system with a suitable C18 column and UV detector
-
Appropriate mobile phase (to be optimized for your system, e.g., acetonitrile and water with a pH modifier)
-
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the final experimental concentration.
-
Immediately take a sample for t=0 analysis.
-
Incubate the remaining solution under your standard experimental conditions (37°C, 5% CO₂, protected from light).
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.
-
Analyze all samples by HPLC to determine the concentration of the parent this compound peak.
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Protocol 3: Evaluating the Protective Effect of Antioxidants on this compound Stability
-
Materials:
-
This compound stock solution
-
Your cell culture medium
-
Stock solutions of antioxidants (e.g., N-acetylcysteine, Ascorbic acid, Glutathione)
-
HPLC system
-
-
Procedure:
-
Prepare several sets of this compound working solutions in your cell culture medium.
-
To each set, add a different antioxidant at a suitable concentration. Include a control group with no antioxidant.
-
Incubate all solutions under your standard experimental conditions.
-
Analyze the concentration of this compound in each solution at various time points using HPLC, as described in Protocol 2.
-
Compare the degradation rate of this compound in the presence and absence of each antioxidant to determine their protective effects.
-
Summary of Factors Affecting Quinolone Stability
The following table summarizes general factors known to affect the stability of quinolone compounds, which should be considered when working with this compound.
Table 2: Factors Influencing Quinolone Stability and Mitigation Strategies
| Factor | Effect on Stability | Mitigation Strategy |
| Light | Photodegradation, loss of activity.[2][5] | Protect solutions from light using amber vials or foil. |
| pH | Stability is pH-dependent; extremes in pH can accelerate degradation.[6][7] | Maintain solutions at a physiological pH and buffer appropriately. |
| Temperature | Higher temperatures can increase the rate of degradation. | Store stock solutions at -20°C or -80°C and working solutions at 2-8°C for short periods. |
| Oxidizing Agents | Susceptible to oxidation, leading to degradation. | Use high-purity solvents and media; consider adding antioxidants if necessary. |
| Metal Ions | 8-hydroxyquinolines are known to chelate metal ions, which may alter their stability and activity. | Be aware of the metal ion content in your media and supplements. |
Visual Guides
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound instability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C10H8BrNO | CID 65592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Clioquinol? [synapse.patsnap.com]
Mitigating off-target effects of Tilbroquinol in cellular assays
Welcome to the technical support center for the use of Tilbroquinol in cellular assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals mitigate potential off-target effects and ensure the reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is an antiprotozoal agent belonging to the haloquinoline class of compounds.[1] It has been used to treat amoebiasis.[1] While its precise mechanism of action is not fully elucidated, related 8-hydroxyquinolines are known to possess a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]
Q2: What are the potential off-target effects of this compound in cellular assays?
Based on the known activities of structurally similar 8-hydroxyquinolines like Clioquinol, the primary off-target effects of this compound that researchers should be aware of include:
-
Metal Ion Chelation/Ionophore Activity: 8-hydroxyquinolines are known to chelate metal ions such as zinc and copper.[3][4][5] This can disrupt the homeostasis of these essential metal ions within the cell, potentially affecting the function of metalloenzymes and other metal-dependent cellular processes. Some quinolines can also act as ionophores, transporting metal ions across cellular membranes and leading to altered intracellular metal concentrations.[6]
-
Induction of Reactive Oxygen Species (ROS): Quinoline derivatives have been shown to induce the production of reactive oxygen species (ROS) in cells.[7][8] This can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, and triggering various signaling pathways.
-
Induction of Apoptosis: As a consequence of its potential to induce ROS and disrupt cellular homeostasis, this compound may induce apoptosis, or programmed cell death. This can be a desired effect in cancer cell lines but an unwanted off-target effect in other contexts.[7][8][9]
-
Modulation of Signaling Pathways: Compounds with structures similar to this compound have been shown to modulate key cellular signaling pathways, including the MAPK and NF-κB pathways, which are involved in cell proliferation, inflammation, and survival.[9][10]
Q3: How can I control for metal chelation effects in my experiments?
To determine if the observed effects of this compound are due to metal chelation, consider the following control experiments:
-
Metal Supplementation: Add exogenous zinc or copper to the cell culture medium along with this compound. If the effects of this compound are reversed or diminished, it suggests that metal chelation is involved. However, be aware that in some cases, the metal-quinoline complex itself can be the active species.[6]
-
Use of a Structurally Unrelated Metal Chelator: Treat cells with a known metal chelator that is structurally different from this compound (e.g., EDTA, BAPTA). If this compound phenocopies the effects of this compound, it provides evidence for a metal chelation-dependent mechanism.
-
Intracellular Metal Measurement: Use fluorescent probes or analytical techniques like inductively coupled plasma mass spectrometry (ICP-MS) to measure intracellular concentrations of relevant metal ions (e.g., zinc, copper) in the presence and absence of this compound.
Q4: What are the best practices for assessing this compound-induced cytotoxicity?
When assessing cytotoxicity, it is crucial to use multiple, mechanistically distinct assays to obtain a comprehensive understanding of how this compound affects cell viability.
-
Metabolic Assays (e.g., MTT, MTS, WST): These assays measure the metabolic activity of cells, which is often correlated with viability.
-
Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): These assays detect damage to the cell membrane, a hallmark of necrosis.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays specifically measure markers of programmed cell death.
It is also important to perform dose-response and time-course experiments to determine the IC50 value and the kinetics of cell death.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density, edge effects in multi-well plates, or interference of this compound with the assay chemistry. | Ensure uniform cell seeding. Avoid using the outer wells of the plate or fill them with sterile medium. Run a control with this compound in cell-free medium to check for direct reaction with the assay reagents. |
| Unexpected cell death in control (vehicle-treated) group. | Vehicle (e.g., DMSO) concentration is too high. | Keep the final concentration of the vehicle below 0.5% (v/v) and ensure the vehicle control group is exposed to the same concentration as the this compound-treated groups. |
| This compound appears to have no effect at expected concentrations. | Compound degradation, poor solubility, or cell line is resistant. | Confirm the identity and purity of your this compound stock. Prepare fresh dilutions for each experiment. Check the solubility of this compound in your culture medium. Consider using a different cell line that may be more sensitive. |
| Observed phenotype does not match expected on-target effect. | The observed effect is due to an off-target mechanism such as metal chelation or ROS induction. | Perform control experiments as described in the FAQs (e.g., metal supplementation, co-treatment with an antioxidant like N-acetylcysteine) to investigate potential off-target mechanisms. |
Quantitative Data on Off-Target Effects of a Related Compound (Clioquinol)
Disclaimer: The following data is for Clioquinol, a structurally related 8-hydroxyquinoline, and is provided as a reference to guide researchers on the potential off-target effects of this compound. Direct experimental validation with this compound is essential.
Table 1: Effect of Clioquinol on Reactive Oxygen Species (ROS) Production
| Cell Line | Clioquinol Concentration (µM) | Treatment Time (h) | Fold Increase in ROS (vs. Control) | Reference |
| KT-5 (Astrocyte-derived) | 20 | 12 | ~2.5 | [1] |
| HeLa (Cervical Cancer) | Varies (with copper) | - | Dramatic stimulation in the presence of copper | [10] |
Table 2: Effect of Clioquinol on NF-κB Signaling
| Cell Line | Clioquinol Treatment | Effect on NF-κB | Reference |
| DU 145 (Prostate Cancer) | With and without Zinc | Inhibition of NF-κB activity (more pronounced with Zinc) | [9] |
Table 3: Effect of Clioquinol on MAPK Signaling Pathway
| Cell Line | Clioquinol Derivative | Effect on MAPK Pathway | Reference |
| HeLa (Cervical Cancer) | Clioquinol derivatives | Activation of MAPK pathway | [10] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)
-
Positive control (e.g., H₂O₂)
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free cell culture medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of fresh cell culture medium containing various concentrations of this compound or controls (vehicle, positive control) to the wells.
-
Incubate for the desired time period (e.g., 1, 3, 6, 12, 24 hours).
-
Measure the fluorescence intensity using a microplate reader.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
Principle: This assay utilizes a proluminescent caspase-3/7 substrate in a buffered solution. The substrate is cleaved by active caspase-3/7, leading to the generation of a luminescent signal produced by a luciferase.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled, clear-bottom 96-well plates
-
Luminometer
-
Positive control for apoptosis (e.g., Staurosporine)
Procedure:
-
Seed cells in a white-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or controls for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours in the dark.
-
Measure the luminescence of each well using a luminometer.
Signaling Pathways and Experimental Workflows
This compound's Potential Off-Target Mechanisms
Caption: Potential off-target mechanisms of this compound in cellular assays.
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for identifying this compound's off-target effects.
Potential Impact on MAPK and NF-κB Signaling Pathways
Caption: Potential modulation of MAPK and NF-κB pathways by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. insights-of-8-hydroxyquinolines-a-novel-target-in-medicinal-chemistry - Ask this paper | Bohrium [bohrium.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metal chelating and chaperoning effects of clioquinol: insights from yeast studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 8. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models [mdpi.com]
- 9. Clioquinol independently targets NF-kappaB and lysosome pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological exploitation of clioquinol-derived copper-binding apoptosis inducers triggering reactive oxygen species generation and MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tilbroquinol Treatment and Phenotypic Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tilbroquinol in their experiments. The following information is intended to assist in designing and troubleshooting experiments aimed at observing phenotypic changes over varying treatment durations.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a haloquinoline compound. While its precise signaling pathways are not fully elucidated, related compounds like clioquinol act as metal chelators, particularly for zinc and copper.[1] This chelation can disrupt metal homeostasis, leading to the induction of apoptosis.[1][2] It is hypothesized that this compound may function similarly by altering intracellular metal ion concentrations, which can, in turn, affect various signaling pathways.
Q2: What are the potential signaling pathways affected by this compound?
A2: As a potential metal chelator, this compound may influence signaling pathways sensitive to metal ion concentrations. Heavy metals are known to activate mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK.[3][4] Furthermore, iron chelators have been shown to induce apoptosis through the endoplasmic reticulum (ER) stress pathway, which involves the production of reactive oxygen species (ROS) and activation of JNK.[5] Therefore, it is plausible that this compound could modulate these stress-related signaling cascades.
Q3: How do I determine the optimal treatment duration for this compound to observe phenotypic changes?
A3: The optimal treatment duration is dependent on the cell type, the concentration of this compound used, and the specific phenotypic endpoint being measured.[6] We recommend performing a time-course experiment to establish an effective window for your specific model. Start with a broad range of time points (e.g., 6, 12, 24, 48, and 72 hours) and a concentration range determined by a preliminary dose-response curve. This will help identify the earliest time point at which significant changes occur and whether the effects are sustained or transient.
Q4: What are the known safety concerns with this compound?
A4: It is important to note that this compound has been withdrawn from some markets due to the risk of hepatotoxicity (liver damage). Therefore, when working with liver cell lines (e.g., HepG2), it is crucial to carefully monitor for signs of cytotoxicity.[7][8][9] We recommend including appropriate controls and assays to assess liver cell health.
Q5: Can I use this compound in combination with other compounds?
A5: The addition of metal ions like zinc and copper has been shown to enhance the cytotoxic effects of the related compound clioquinol.[1] This suggests that the extracellular metal ion concentration can influence the activity of this compound. If considering combination therapies, it is essential to first establish a baseline of this compound's effects alone.
Troubleshooting Guides
Problem: No significant phenotypic change is observed at my chosen time points.
| Possible Cause | Suggested Solution |
| Treatment duration is too short. | Extend the treatment duration. Some cellular responses may take longer to manifest. Consider a longer time-course experiment (e.g., up to 72 or 96 hours). |
| This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration range for your cell line. |
| The chosen phenotypic assay is not sensitive enough. | Consider using a more sensitive assay or a combination of assays to measure different aspects of cellular function (e.g., cell viability, apoptosis, and a specific signaling pathway). |
| Cell line is resistant to this compound. | Try a different cell line that may be more sensitive. Given the reports of hepatotoxicity, a liver cell line like HepG2 could be a relevant model.[7][8][9] |
Problem: High levels of cell death are observed even at early time points.
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that induces a measurable phenotypic change without causing immediate, widespread cell death. |
| The cell line is highly sensitive to this compound. | If using a sensitive cell line, consider shorter treatment durations to capture early apoptotic events before widespread necrosis occurs. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the related haloquinoline, clioquinol, demonstrating time- and concentration-dependent effects on cell viability and biofilm formation. This data can serve as a reference for designing experiments with this compound.
Table 1: Effect of Clioquinol on A2780 Cell Viability Over Time
| Treatment | Concentration (µM) | 12 hours (% Viability) | 24 hours (% Viability) | 48 hours (% Viability) |
| Control | 0 | 100 | 100 | 100 |
| Clioquinol | 10 | ~90 | ~70 | ~50 |
| Clioquinol + Zinc (10 µM) | 10 | ~70 | ~40 | ~20 |
| Clioquinol + Copper (3 µM) | 10 | ~60 | ~30 | ~10 |
Data adapted from a study on A2780 cells, expressed as a percentage of untreated control cells.[10]
Table 2: Time-Dependent Inhibition of Candida albicans Biofilm Formation by Clioquinol
| Clioquinol Concentration (µg/ml) | 4 hours (% Inhibition) | 8 hours (% Inhibition) | 16 hours (% Inhibition) | 24 hours (% Inhibition) |
| 1 | 22.9 | 28.1 | 35.4 | 40.4 |
| 16 | 45.2 | 55.3 | 68.2 | 71.3 |
| 64 | 51.7 | 63.8 | 75.1 | 78.9 |
Data adapted from a study on Candida albicans biofilm formation.
Experimental Protocols
Protocol 1: Determining Time-Dependent Effects on Cell Viability using MTT Assay
This protocol outlines a method to assess the impact of this compound on cell viability over a time course.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours).
-
MTT Addition: At the end of each time point, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the untreated control.
Protocol 2: Assessing Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the use of flow cytometry to quantify apoptosis and necrosis at different treatment durations.
Materials:
-
This compound
-
Mammalian cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: At each time point, collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: Experimental workflow for determining the optimal treatment duration of this compound.
Caption: Postulated signaling pathway for this compound-induced apoptosis.
References
- 1. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of caspase pathways during iron chelator-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of heavy metals on mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of heavy metals on mitogen-activated protein kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron chelator-induced apoptosis via the ER stress pathway in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HepG2 cells simultaneously expressing five P450 enzymes for the screening of hepatotoxicity: identification of bioactivable drugs and the potential mechanism of toxicity involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiologically relevant oxygen tensions differentially regulate hepatotoxic responses in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of clioquinol in morphogenesis, cell membrane and ion homeostasis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tilbroquinol and Metronidazole Against Entamoeba histolytica
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Tilbroquinol and Metronidazole, two antimicrobial agents with activity against the protozoan parasite Entamoeba histolytica, the causative agent of amoebiasis. While Metronidazole is a cornerstone of therapy for amoebiasis, this compound, a hydroxyquinoline derivative, represents an alternative with a different chemical scaffold. This document aims to objectively compare their performance based on available experimental data, detailing their mechanisms of action, in vitro efficacy, and clinical considerations.
I. Overview and Chemical Structures
Metronidazole , a nitroimidazole antibiotic, is the drug of choice for treating invasive amoebiasis. It is effective against the trophozoite stage of E. histolytica in the intestines and other tissues.
This compound is a halogenated hydroxyquinoline that has been used as an antiprotozoal agent against amoebiasis. However, its use has been limited in some regions due to concerns about toxicity.
| Feature | This compound | Metronidazole |
| Drug Class | Hydroxyquinoline | Nitroimidazole |
| Chemical Formula | C₁₀H₈BrNO | C₆H₉N₃O₃ |
| Primary Use against E. histolytica | Luminal amoebicide | Tissue and luminal amoebicide |
| Form of E. histolytica Targeted | Primarily trophozoites in the intestinal lumen | Trophozoites in the intestine and extraintestinal sites |
II. Mechanism of Action
The mechanisms by which this compound and Metronidazole exert their amoebicidal effects are distinct, reflecting their different chemical structures.
A. This compound (Proposed Mechanism)
Direct experimental studies detailing the precise mechanism of action of this compound against E. histolytica are scarce. However, based on the known activities of other hydroxyquinoline derivatives, a multi-faceted mechanism is proposed:
-
Chelation of Metal Ions: Hydroxyquinolines are known to chelate essential metal ions, such as iron and copper, which are crucial cofactors for various parasitic enzymes. By sequestering these ions, this compound likely disrupts vital metabolic pathways in E. histolytica.[1]
-
Disruption of DNA Function: It is suggested that quinoline derivatives can intercalate with parasitic DNA, thereby interfering with DNA replication and transcription, ultimately leading to cell death.[1]
-
Membrane Disruption: this compound may also exert its effect by damaging the cell membrane of the amoeba, leading to a loss of cellular integrity.[1]
Caption: Proposed mechanism of action of this compound against E. histolytica.
B. Metronidazole
The mechanism of action of Metronidazole is well-established and relies on the anaerobic metabolism of E. histolytica.
-
Prodrug Activation: Metronidazole is a prodrug that enters the amoeba by passive diffusion.[2]
-
Reduction of Nitro Group: Inside the parasite, which has a low-redox potential environment, the nitro group of Metronidazole is reduced by microbial nitroreductases, such as those involving ferredoxin.[2]
-
Generation of Cytotoxic Radicals: This reduction process generates short-lived, highly reactive nitroso free radicals and other cytotoxic intermediates.
-
DNA Damage: These reactive molecules interact with and damage the parasite's DNA, leading to strand breakage and cell death.[3]
Caption: Mechanism of action of Metronidazole against E. histolytica.
III. In Vitro Efficacy
Metronidazole:
Numerous studies have evaluated the in vitro susceptibility of E. histolytica to Metronidazole.
| Strain | IC50 / MIC (µM) | Reference |
| HM1:IMSS (reference strain) | 9.5 µM (IC50) | --INVALID-LINK--[4][5] |
| Clinical Isolates | 13.2 µM (IC50, mean) | --INVALID-LINK--[4][5] |
| Locally isolated strains (Thailand) | 0.0625 to 0.125 µg/ml (MIC) | --INVALID-LINK--[6] |
This compound:
Quantitative in vitro efficacy data (IC50 or MIC values) for this compound against E. histolytica are not available in the reviewed contemporary scientific literature.
IV. Experimental Protocols
Detailed experimental protocols for the determination of in vitro susceptibility of E. histolytica are crucial for the reproducibility and comparison of results.
A. General Protocol for In Vitro Susceptibility Testing of E. histolytica
This is a generalized workflow based on common practices in the field.
Caption: General experimental workflow for in vitro drug susceptibility testing.
Detailed Methodologies:
-
Entamoeba histolytica Culture: Trophozoites of E. histolytica strains (e.g., HM1:IMSS) are typically cultured axenically in a specialized medium such as TYI-S-33 at 37°C.
-
Drug Preparation: The drugs are dissolved in a suitable solvent, like dimethyl sulfoxide (DMSO), to prepare stock solutions, which are then serially diluted in the culture medium to achieve the desired final concentrations.
-
Susceptibility Assay:
-
Trophozoites in the logarithmic phase of growth are harvested and their concentration is adjusted.
-
Aliquots of the trophozoite suspension are added to the wells of a 96-well microtiter plate containing the various drug concentrations.
-
Control wells containing the parasite with the solvent (DMSO) but without the drug, and blank wells with medium only, are included.
-
The plates are incubated under anaerobic or microaerophilic conditions at 37°C for a defined period (e.g., 48 or 72 hours).
-
-
Viability Assessment: After incubation, the viability of the trophozoites is determined. Common methods include:
-
Microscopic Counting: Using a hemocytometer after staining with a viability dye like trypan blue.
-
Colorimetric Assays: Such as the nitroblue tetrazolium (NBT) reduction assay, where viable cells reduce NBT to formazan, which can be quantified spectrophotometrically.[5]
-
-
Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to the control. The IC50 value, the concentration of the drug that inhibits 50% of the parasite's growth, is then determined using regression analysis.
V. Clinical Considerations and Conclusion
Metronidazole remains the standard of care for invasive amoebiasis due to its high efficacy against tissue trophozoites. However, it is associated with side effects such as nausea, metallic taste, and potential neurotoxicity with prolonged use. Furthermore, it is not effective against the cyst stage of the parasite, necessitating subsequent treatment with a luminal agent to prevent relapse and transmission.
Information on the clinical efficacy and safety of this compound is limited in readily accessible literature. Its use has been curtailed in several countries due to concerns about hepatotoxicity. This significant safety concern, coupled with the lack of robust efficacy data, positions this compound as a less favorable option compared to Metronidazole for the treatment of amoebiasis.
References
- 1. What is the mechanism of Diiodohydroxyquinoline? [synapse.patsnap.com]
- 2. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review: Natural and Synthetic Compounds Targeting Entamoeba histolytica and Its Biological Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro studies on the sensitivity of local Entamoeba histolytica to anti-amoebic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of Tilbroquinol Derivatives Against Drug-Resistant Protozoa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance in protozoal infections poses a significant threat to global health. Standard therapies, primarily reliant on nitroimidazoles like metronidazole and tinidazole, are facing declining efficacy against pathogens such as Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. This guide provides a comparative overview of the potential of quinoline derivatives, with a focus on the 8-hydroxyquinoline class to which Tilbroquinol belongs, as alternative therapeutic agents. Due to a lack of publicly available data specifically on this compound derivatives against resistant strains of these protozoa, this guide presents findings on closely related 8-hydroxyquinolines and other quinoline compounds to offer a broader perspective on their antiprotozoal activity.
Comparative Efficacy of Quinoline Derivatives vs. Standard Therapies
| Compound Class | Specific Derivative | Protozoan Species | Resistance Profile | IC₅₀ / MIC (µM) | Comparator Drug | Comparator IC₅₀ / MIC (µM) | Reference |
| 8-Hydroxyquinoline | Clioquinol | Leishmania amazonensis | Not Specified | 4.9 (EC₅₀) | Miltefosine | 28.5 | [1] |
| 8-Hydroxyquinoline | Clioquinol | Leishmania infantum | Not Specified | 2.8 (EC₅₀) | Miltefosine | - | [1] |
| Nitroimidazole | Metronidazole | Entamoeba histolytica (HM1:IMSS) | Susceptible | 9.5 | - | - | [2] |
| Nitroimidazole | Tinidazole | Entamoeba histolytica (HM1:IMSS) | Susceptible | 10.2 | - | - | [2] |
| Nitroimidazole | Metronidazole | Entamoeba histolytica (Clinical Isolate) | Not Specified | 13.2 | - | - | [2] |
| Nitroimidazole | Tinidazole | Entamoeba histolytica (Clinical Isolate) | Not Specified | 12.4 | - | - | [2] |
Note: The provided data for Clioquinol is against Leishmania species, as direct data against the target protozoa was not available. The data for metronidazole and tinidazole against E. histolytica are included to provide a baseline for the efficacy of standard drugs.
Postulated Mechanism of Action of 8-Hydroxyquinoline Derivatives
The precise signaling pathways affected by this compound derivatives in protozoa are not well-elucidated. However, based on studies of related 8-hydroxyquinolines like Clioquinol, a multi-faceted mechanism of action is proposed. This includes the chelation of essential metal ions, disruption of DNA function, and induction of oxidative stress through the generation of reactive oxygen species (ROS), ultimately leading to mitochondrial dysfunction and cell death.[1][3][4]
Experimental Protocols
The following are generalized protocols for the in vitro susceptibility testing of Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. These methodologies are essential for evaluating the efficacy of novel compounds like this compound derivatives.
In Vitro Susceptibility Testing of Entamoeba histolytica
a. Culture Maintenance:
-
E. histolytica trophozoites (e.g., HM-1:IMSS strain) are cultured axenically in TYI-S-33 medium supplemented with 10-15% adult bovine serum, 1% vitamin-mineral mix, and antibiotics (e.g., penicillin and streptomycin) to prevent bacterial contamination.
-
Cultures are maintained at 37°C in borosilicate glass screw-cap tubes.
b. Drug Susceptibility Assay (Microdilution Method):
-
Compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial two-fold dilutions of the test compounds and a reference drug (e.g., metronidazole) are prepared in 96-well microtiter plates.
-
Log-phase trophozoites are harvested, counted using a hemocytometer, and adjusted to a final concentration of 1 x 10⁴ trophozoites/mL in fresh medium.
-
100 µL of the trophozoite suspension is added to each well containing 100 µL of the drug dilution.
-
Plates are incubated anaerobically at 37°C for 48-72 hours.
-
After incubation, trophozoite viability is assessed by microscopy (e.g., trypan blue exclusion) or by using a colorimetric assay (e.g., resazurin reduction).
-
The IC₅₀ value is determined by plotting the percentage of growth inhibition against the drug concentration.
In Vitro Susceptibility Testing of Giardia lamblia
a. Culture Maintenance:
-
G. lamblia trophozoites (e.g., WB or Portland-1 strain) are grown in TYI-S-33 medium supplemented with 10% bovine serum and bovine bile.
-
Cultures are incubated at 37°C in upright, screw-capped tubes filled to the top to create a microaerophilic environment.
b. Drug Susceptibility Assay (Sub-culture Method):
-
Stock solutions of the test compounds and a reference drug (e.g., metronidazole or tinidazole) are prepared in DMSO.
-
Serial dilutions are made in sterile culture tubes.
-
Log-phase trophozoites are harvested by chilling the culture tubes on ice to detach the cells, followed by centrifugation.
-
The cell density is adjusted to 5 x 10⁴ trophozoites/mL in fresh medium.
-
The trophozoite suspension is added to the tubes containing the drug dilutions.
-
Tubes are incubated at 37°C for 48 hours.
-
After incubation, the tubes are chilled, and the trophozoites are counted using a hemocytometer.
-
The number of viable trophozoites in the drug-treated tubes is compared to the untreated control to calculate the percentage of inhibition and determine the IC₅₀.
In Vitro Susceptibility Testing of Trichomonas vaginalis
a. Culture Maintenance:
-
T. vaginalis (e.g., G3 strain or clinical isolates) are cultured in Diamond's TYM medium supplemented with 10% heat-inactivated horse serum.
-
Cultures are maintained at 37°C in screw-capped tubes.
b. Drug Susceptibility Assay (Broth Microdilution):
-
Test compounds and reference drugs (e.g., metronidazole) are dissolved in DMSO.
-
Two-fold serial dilutions are prepared in 96-well microtiter plates.
-
Mid-log phase T. vaginalis are counted and adjusted to a concentration of 2 x 10⁵ organisms/mL.
-
The parasite suspension is added to each well.
-
Plates are incubated anaerobically (e.g., in an anaerobic jar with a gas-generating system) at 37°C for 48 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest drug concentration that causes a complete inhibition of visible growth.
-
The minimum lethal concentration (MLC) can be determined by sub-culturing aliquots from wells with no visible growth into fresh drug-free medium. The MLC is the lowest concentration that shows no growth after further incubation.
Conclusion
While direct evidence for the efficacy of this compound derivatives against drug-resistant E. histolytica, G. lamblia, and T. vaginalis is currently lacking in the scientific literature, the broader class of 8-hydroxyquinolines demonstrates significant antiprotozoal potential. The established methodologies for in vitro susceptibility testing provide a clear framework for future investigations into these compounds. Further research is warranted to synthesize and evaluate this compound derivatives against a panel of drug-resistant protozoal strains to determine their therapeutic potential. Such studies will be crucial in the development of new and effective treatments to combat the growing challenge of antimicrobial resistance in parasitic diseases.
References
- 1. Antileishmanial Activity, Cytotoxicity and Mechanism of Action of Clioquinol Against Leishmania infantum and Leishmania amazonensis Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Diiodohydroxyquinoline? [synapse.patsnap.com]
- 4. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
A Comparative Guide to HPLC and UV-Vis Spectrophotometry for the Quantitative Analysis of Tilbroquinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilbroquinol is a halogenated 8-hydroxyquinoline derivative. The selection of an appropriate analytical method for its quantification is crucial for quality control, formulation development, and pharmacokinetic studies. Both HPLC and UV-Vis spectrophotometry are viable techniques for the analysis of chromophoric molecules like this compound. HPLC offers high specificity and the ability to separate the analyte from potential impurities, while UV-Vis spectrophotometry provides a simpler, more cost-effective, and often faster method for quantitative analysis, albeit with lower specificity.
Experimental Protocols
The following are proposed experimental protocols for the analysis of this compound using HPLC and UV-Vis spectrophotometry. These protocols are based on methods used for similar compounds and would require optimization and validation for this compound specifically.
High-Performance Liquid Chromatography (HPLC) Method (Proposed)
A reversed-phase HPLC method would be the most suitable approach for the separation and quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of small aromatic molecules.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary to ensure good separation from any impurities.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C, to ensure reproducible retention times.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of maximum absorbance should be selected to ensure high sensitivity. This would likely be in the UV range, potentially around 280-320 nm.
-
Sample Preparation: The sample containing this compound would be dissolved in a suitable solvent, filtered, and then injected into the HPLC system.
-
Quantification: A calibration curve would be constructed by plotting the peak area of this compound against a series of known concentrations of a standard solution.
UV-Vis Spectrophotometry Method (Proposed)
A direct UV-Vis spectrophotometric method can be employed for the quantification of this compound in a pure sample or a simple matrix.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A solvent in which this compound is soluble and stable, and that does not absorb in the same region as the analyte (e.g., methanol, ethanol, or a suitable buffer).
-
Wavelength of Maximum Absorbance (λmax): The UV spectrum of a standard solution of this compound would be recorded to determine the λmax, which would then be used for quantification to ensure maximum sensitivity.
-
Sample Preparation: The sample would be dissolved in the chosen solvent and diluted to a concentration that falls within the linear range of the calibration curve.
-
Quantification: A calibration curve would be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the unknown sample is then determined by interpolating its absorbance on the calibration curve, following Beer-Lambert's law.
Performance Comparison
The following tables summarize the expected performance characteristics of HPLC and UV-Vis spectrophotometry for the measurement of this compound. The values presented are illustrative and based on typical performance for the analysis of similar small organic molecules. Actual values would need to be determined through a rigorous method validation study.
Table 1: Comparison of Methodological Parameters
| Parameter | HPLC | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by detection. | Measurement of light absorption by the analyte at a specific wavelength. |
| Specificity | High (can separate analyte from impurities and degradation products). | Low to moderate (potential for interference from other absorbing species in the sample matrix). |
| Instrumentation | More complex (pump, column, detector). | Simpler (light source, monochromator, detector). |
| Analysis Time | Longer (typically 5-30 minutes per sample). | Shorter (typically a few minutes per sample). |
| Cost per Analysis | Higher (solvents, columns, instrument maintenance). | Lower (minimal consumables). |
| Throughput | Lower (can be improved with autosamplers). | Higher. |
Table 2: Comparison of Validation Parameters (Illustrative Values)
| Validation Parameter | HPLC | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | Lower (ng/mL range) | Higher (µg/mL range) |
| Limit of Quantitation (LOQ) | Lower (ng/mL range) | Higher (µg/mL range) |
| Robustness | Generally good, but sensitive to changes in mobile phase, flow rate, and temperature. | Generally robust, but can be affected by solvent pH and temperature. |
Experimental Workflow Visualization
The following diagrams illustrate the general experimental workflows for the quantification of this compound using HPLC and UV-Vis spectrophotometry.
Caption: General experimental workflow for HPLC analysis.
Caption: General experimental workflow for UV-Vis analysis.
Conclusion
The choice between HPLC and UV-Vis spectrophotometry for the measurement of this compound depends on the specific requirements of the analysis.
-
HPLC is the method of choice when high specificity is required, for instance, in the presence of impurities, degradation products, or other active ingredients. Its higher sensitivity also makes it suitable for trace-level quantification.
-
UV-Vis spectrophotometry is a suitable alternative for the routine analysis of pure this compound or in simple formulations where interfering substances are not present. Its simplicity, speed, and lower cost make it an attractive option for high-throughput screening or routine quality control.
Ultimately, the selected method must be properly validated according to the relevant regulatory guidelines (e.g., ICH) to ensure that it is fit for its intended purpose and provides reliable and accurate results for the quantification of this compound.
Comparative Analysis of Hepatotoxicity: Tilbroquinol and Other 8-Hydroxyquinolines
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the hepatotoxicity associated with Tilbroquinol and other selected 8-hydroxyquinoline derivatives. The information is intended for researchers, scientists, and professionals involved in drug development and safety assessment. While direct comparative studies with quantitative data are limited, this document synthesizes available information to highlight the potential liver injury risks associated with this class of compounds.
Introduction
8-Hydroxyquinolines are a class of heterocyclic organic compounds known for their metal-chelating properties, which underpin their use as antimicrobial and antiparasitic agents.[1] However, this same chelating ability is also implicated in their toxicological profiles, including the potential for drug-induced liver injury (DILI).[2][3] this compound, a halogenated 8-hydroxyquinoline, has been withdrawn from the market in several countries, including France and Saudi Arabia, primarily due to concerns about its hepatotoxicity, indicating that its risk of liver damage was considered to outweigh its therapeutic benefits.[4] This has prompted a closer examination of the hepatotoxic potential of the entire 8-hydroxyquinoline class.
This guide will compare the available hepatotoxicity data for this compound with that of other notable 8-hydroxyquinolines, detail relevant experimental protocols for assessing DILI, and visualize the potential signaling pathways involved in 8-hydroxyquinoline-induced hepatotoxicity.
Quantitative Data on Hepatotoxicity
| Compound | Data Type | Species | Route of Administration | Value | Reference |
| This compound | Clinical Observation | Human | Oral | Cases of acute hepatitis reported with a combination product containing this compound.[4] | [4] |
| 8-Hydroxyquinoline | LD50 | Rat | Oral | 1200 mg/kg | [5] |
| 8-Hydroxyquinoline | 96h-LC50 | Cryprinus carpio (Fish) | Water | 1.15 mg/L | |
| Diiodohydroxyquinoline | Clinical Observation | Human | Oral | Associated with impaired liver function; contraindicated in severe liver disease. | |
| Clioquinol | Clinical Observation | Human | Oral | Known for neurotoxicity, but hepatotoxicity has also been a concern. | [1] |
Experimental Protocols for Hepatotoxicity Assessment
The following are generalized experimental protocols for in vivo and in vitro assessment of drug-induced liver injury, which can be adapted to study the hepatotoxicity of 8-hydroxyquinolines.
In Vivo Hepatotoxicity Assessment in Rodent Models
This protocol outlines a general procedure for evaluating the hepatotoxic potential of an 8-hydroxyquinoline derivative in a rat model.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male and female, 8-10 weeks old).
-
Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to standard chow and water).
2. Dosing and Administration:
-
Test Compound: The 8-hydroxyquinoline derivative is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dose Levels: At least three dose levels (low, medium, and high) are selected based on preliminary range-finding studies. A vehicle control group is also included.
-
Administration: The compound is administered orally via gavage once daily for a predetermined period (e.g., 7, 14, or 28 days).
3. Monitoring and Sample Collection:
-
Clinical Observations: Animals are observed daily for any signs of toxicity. Body weight and food consumption are recorded regularly.
-
Blood Sampling: Blood samples are collected at specified time points (e.g., baseline, mid-study, and termination) via the tail vein or cardiac puncture at termination for biochemical analysis.
-
Necropsy: At the end of the study, animals are euthanized, and a thorough gross pathological examination is performed. The liver is excised, weighed, and sections are collected for histopathological analysis.
4. Biochemical Analysis:
-
Serum levels of the following liver injury biomarkers are measured:
5. Histopathological Examination:
-
Liver tissue samples are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Microscopic examination is performed to identify any pathological changes, such as necrosis, inflammation, steatosis, and cholestasis.
In Vitro Cytotoxicity Assay in Hepatocytes
This protocol describes a method to assess the direct cytotoxic effects of 8-hydroxyquinoline compounds on liver cells.
1. Cell Culture:
-
Cell Line: Human hepatoma cell lines (e.g., HepG2, Huh7) or primary human hepatocytes.
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM for HepG2) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.
2. Compound Treatment:
-
Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The 8-hydroxyquinoline derivative is dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to various concentrations. The cells are then treated with the compound for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control is included.
3. Cytotoxicity Assessment (MTT Assay):
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria.
-
Procedure:
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution.
-
The plate is incubated for 2-4 hours to allow the formation of formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The EC50 (half-maximal effective concentration) for cytotoxicity can be calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a plausible signaling pathway for 8-hydroxyquinoline-induced hepatotoxicity and a general workflow for in vitro hepatotoxicity testing.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. [Acute hepatitis caused by the combination of tiliquinol and this compound (Intétrix)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. drugs.com [drugs.com]
A Head-to-Head Analysis of Tilbroquinol and Clioquinol: Unveiling their Metal Chelation Capabilities
In the realm of therapeutic research, particularly concerning neurodegenerative diseases and certain cancers, the ability of compounds to chelate metal ions is of paramount importance. Both Tilbroquinol and Clioquinol, derivatives of 8-hydroxyquinoline, have garnered attention for their potential biological activities, which are intrinsically linked to their metal-binding properties. This guide provides a comparative analysis of their metal chelation capacity, drawing upon available experimental data and the well-established structure-activity relationships of the 8-hydroxyquinoline scaffold.
While direct head-to-head experimental data for this compound's metal chelation capacity is limited in publicly accessible literature, its structural similarity to the extensively studied Clioquinol allows for a robust comparative discussion based on the shared 8-hydroxyquinoline core, a known potent metal chelator.[1][2][3]
Comparative Analysis of Metal Chelation
The core 8-hydroxyquinoline structure present in both molecules is the key to their metal-chelating abilities. This scaffold acts as a bidentate ligand, binding to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.[4]
Clioquinol , a halogenated 8-hydroxyquinoline, has been the subject of numerous studies investigating its interactions with various metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺/Fe³⁺).[5][6][7] Research has demonstrated that Clioquinol not only chelates these metal ions but can also act as an ionophore, transporting them across biological membranes.[3] This dual functionality is believed to underlie many of its observed biological effects. For instance, in the context of Alzheimer's disease, Clioquinol's ability to chelate and redistribute copper and zinc ions has been shown to dissolve amyloid-beta plaques.[5][6]
This compound , or 7-bromo-5-methyl-8-hydroxyquinoline, is also expected to exhibit strong metal-chelating properties due to its 8-hydroxyquinoline backbone.[8] The presence of a bromine atom at the 7-position and a methyl group at the 5-position can influence its lipophilicity and electronic properties, which in turn may modulate its metal binding affinity and selectivity compared to Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline). However, without specific experimental data, a quantitative comparison of their binding constants remains speculative.
The following table summarizes the known and inferred metal chelation properties of both compounds.
| Feature | This compound | Clioquinol |
| Core Chelating Moiety | 8-Hydroxyquinoline | 8-Hydroxyquinoline |
| Known Chelated Metals | Inferred to chelate divalent and trivalent metal ions based on its structure. | Copper (Cu²⁺), Zinc (Zn²⁺), Iron (Fe²⁺/Fe³⁺)[5][6][7] |
| Mechanism of Action | Expected to act as a metal chelator. | Acts as a metal chelator and an ionophore.[3] |
| Supporting Evidence | Structural similarity to the 8-hydroxyquinoline class of potent metal chelators.[1][2][3] | Extensive in vitro and in vivo studies demonstrating metal binding and biological activity.[5][6][7] |
Experimental Protocols
To experimentally determine and compare the metal chelation capacity of compounds like this compound and Clioquinol, several biophysical techniques can be employed. Below are detailed methodologies for three common approaches.
UV-Visible Spectrophotometry
This method relies on the change in the absorbance spectrum of the compound upon binding to a metal ion.
Principle: The formation of a metal-ligand complex often results in a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity of the chelator. By titrating a solution of the chelator with a metal ion solution and monitoring the absorbance changes, the stoichiometry and binding affinity of the interaction can be determined.[9][10]
Protocol:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and Clioquinol (e.g., 1 mM in a suitable buffer like Tris-HCl or HEPES, pH 7.4).
-
Prepare stock solutions of the metal salts of interest (e.g., CuSO₄, ZnCl₂, FeCl₃) in the same buffer.
-
-
Spectrophotometric Titration:
-
Place a known concentration of the chelator solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum (e.g., from 200-600 nm).
-
Add incremental amounts of the metal salt solution to the cuvette.
-
After each addition, mix thoroughly and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Plot the change in absorbance at a specific wavelength against the molar ratio of metal to chelator.
-
The stoichiometry of the complex can be determined from the inflection point of the titration curve.
-
Binding constants can be calculated by fitting the titration data to appropriate binding models.
-
Fluorescence Spectroscopy
This technique is highly sensitive and is based on the changes in the fluorescence properties of the chelator upon metal binding.
Principle: 8-hydroxyquinoline and its derivatives are often fluorescent. The binding of a metal ion can either quench or enhance the fluorescence intensity, or cause a shift in the emission wavelength.[11][12] This change is proportional to the concentration of the metal-ligand complex.
Protocol:
-
Preparation of Solutions:
-
Prepare stock solutions of the chelators and metal salts as described for UV-Vis spectrophotometry.
-
-
Fluorescence Titration:
-
Place a dilute solution of the chelator in a fluorescence cuvette.
-
Excite the sample at its excitation wavelength (λex) and record the emission spectrum.
-
Add increasing concentrations of the metal salt solution.
-
After each addition, record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum (λem) against the metal concentration.
-
The binding affinity (dissociation constant, Kd) can be determined by fitting the data to a saturation binding curve.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: ITC measures the heat released or absorbed when a ligand (in the syringe) is titrated into a solution containing a macromolecule or another small molecule (in the sample cell). This allows for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[13][14]
Protocol:
-
Sample Preparation:
-
Prepare solutions of the chelator and the metal salt in the same buffer, ensuring they are precisely matched in pH and buffer concentration to minimize heat of dilution effects.
-
Degas the solutions before use.
-
-
ITC Experiment:
-
Fill the sample cell with the chelator solution and the injection syringe with the metal salt solution.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform a series of injections of the metal solution into the chelator solution, recording the heat change after each injection.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of metal to chelator.
-
Fit the resulting binding isotherm to a suitable binding model to determine Ka, ΔH, and n.
-
Visualizing the Chelation Process and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the mechanism of metal chelation by 8-hydroxyquinolines and a typical experimental workflow for its characterization.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. youtube.com [youtube.com]
- 7. Fluorescence polarization immunoassays for metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C10H8BrNO | CID 65592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijpras.com [ijpras.com]
- 10. tsijournals.com [tsijournals.com]
- 11. scispace.com [scispace.com]
- 12. Metal chelation approach synergized with surfactant for spectrofluorimetric assay of moxifloxacin with method greenness evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
Independent Verification of Tilbroquinol's Published Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proposed mechanism of action for the antiprotozoal agent Tilbroquinol with established alternatives, Metronidazole and Paromomycin. Due to a lack of extensive, direct experimental data on this compound's specific molecular interactions, its mechanism is presented as "proposed," based on evidence from closely related 8-hydroxyquinoline compounds.
Executive Summary
This compound, an 8-hydroxyquinoline derivative, is believed to exert its antimicrobial effects primarily through the chelation of metal ions essential for microbial survival. This proposed mechanism contrasts with the well-defined pathways of its comparators. Metronidazole acts by producing cytotoxic nitro radicals that induce DNA damage in anaerobic organisms. Paromomycin, an aminoglycoside antibiotic, inhibits protein synthesis by binding to ribosomal RNA. This guide synthesizes the available data to offer a comparative overview of these distinct mechanisms.
Comparative Analysis of Mechanisms of Action
The following table summarizes the key mechanistic features of this compound, Metronidazole, and Paromomycin.
| Feature | This compound (Proposed) | Metronidazole | Paromomycin |
| Drug Class | 8-Hydroxyquinoline | Nitroimidazole | Aminoglycoside |
| Primary Target | Divalent metal ions (e.g., Fe²⁺, Zn²⁺) | DNA | 16S ribosomal RNA (in the 30S ribosomal subunit) |
| Molecular Action | Chelation of metal cofactors, leading to enzyme inhibition. May also disrupt membrane integrity and interfere with DNA synthesis. | Reduction of its nitro group to form cytotoxic nitro radicals that cause DNA strand breakage. | Binds to the A-site of the 16S rRNA, causing misreading of mRNA and inhibiting protein synthesis.[1] |
| Effect on Pathogen | Bacteriostatic or bactericidal, depending on the concentration and organism. | Bactericidal | Bactericidal |
Quantitative Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | IC50 (µM) | Reference |
| Clioquinol | Staphylococcus aureus | 16.0 - 32.0 (µM) | - | [2] |
| Nitroxoline | Gram-positive & Gram-negative bacteria | Varies | - | [3] |
| Metronidazole | Entamoeba histolytica | - | 13.2 | [4] |
| Metronidazole | Giardia lamblia | - | - | |
| Paromomycin | Entamoeba histolytica | - | - | |
| Emetine | Entamoeba histolytica | - | 31.2 | [4] |
| Tinidazole | Entamoeba histolytica | - | 12.4 | [4] |
Note: Data for this compound is limited. Values for related 8-hydroxyquinolines are provided for context.
Signaling Pathways and Mechanisms of Action
Proposed Mechanism of Action for this compound
The antimicrobial activity of this compound is proposed to stem from its nature as an 8-hydroxyquinoline, a class of potent metal ion chelators. By binding to essential divalent metal ions such as iron (Fe²⁺) and zinc (Zn²⁺), this compound is thought to disrupt vital cellular processes that rely on these ions as cofactors for enzymatic activity. This disruption of metal homeostasis can lead to the inhibition of key metabolic pathways and ultimately, cell death.[2][5][6] Additionally, some 8-hydroxyquinolines have been shown to interfere with DNA synthesis and disrupt cell membrane integrity.[7][8]
Figure 1: Proposed mechanism of this compound via metal ion chelation.
Established Mechanism of Action for Metronidazole
Metronidazole is a prodrug that requires activation within anaerobic organisms. Its nitro group is reduced by proteins like ferredoxin, which have a low redox potential. This reduction process generates highly reactive nitro radical anions. These radicals can then damage microbial DNA through strand breakage, leading to cell death.
Figure 2: Mechanism of action of Metronidazole.
Established Mechanism of Action for Paromomycin
Paromomycin is an aminoglycoside antibiotic that targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 16S ribosomal RNA within the 30S ribosomal subunit. This binding interferes with the decoding process, causing misreading of the mRNA template and the incorporation of incorrect amino acids into the growing polypeptide chain. The accumulation of non-functional proteins ultimately leads to bacterial cell death.[1]
Figure 3: Mechanism of action of Paromomycin.
Experimental Protocols
The following are detailed methodologies for key experiments that could be used to verify the proposed mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Method: Broth microdilution is a common method.
-
Procedure:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable growth medium for the test organism (e.g., Entamoeba histolytica).
-
Each well is inoculated with a standardized suspension of the microorganism.
-
The plate is incubated under appropriate conditions (e.g., temperature, CO₂ levels) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
-
Metal Chelation Assay
This assay can be used to determine the metal-binding properties of this compound.
-
Method: A common method involves a competitive binding assay with a metal-indicator complex.
-
Procedure:
-
A solution of a metal ion (e.g., Fe²⁺ or Zn²⁺) and a chromogenic indicator that forms a colored complex with the metal is prepared.
-
Increasing concentrations of this compound are added to this solution.
-
If this compound chelates the metal ion, it will displace the indicator, leading to a change in the solution's absorbance.
-
The change in absorbance is measured spectrophotometrically to quantify the chelating activity of this compound.
-
DNA Interaction Assay
This assay can investigate whether this compound directly interacts with DNA.
-
Method: UV-Visible spectrophotometry or fluorescence spectroscopy can be used.
-
Procedure:
-
A solution of purified DNA is prepared.
-
The absorption or fluorescence spectrum of the DNA solution is recorded.
-
This compound is added to the DNA solution, and the spectrum is recorded again.
-
Changes in the spectral properties of DNA (e.g., shifts in wavelength or changes in intensity) upon the addition of this compound can indicate binding or intercalation.
-
Cell Membrane Permeability Assay
This assay assesses whether this compound disrupts the integrity of microbial cell membranes.
-
Method: This can be evaluated using fluorescent dyes that are normally excluded from cells with intact membranes.
-
Procedure:
-
A suspension of microbial cells is incubated with a fluorescent dye such as propidium iodide (which only enters cells with damaged membranes and fluoresces upon binding to DNA).
-
This compound is added to the cell suspension.
-
An increase in fluorescence over time, measured with a fluorometer or by flow cytometry, indicates that this compound is causing membrane damage, allowing the dye to enter the cells.
-
Conclusion
While the precise molecular targets of this compound are not as extensively characterized as those of Metronidazole and Paromomycin, the available evidence strongly suggests a mechanism of action centered on metal ion chelation, a hallmark of the 8-hydroxyquinoline class. This mode of action offers a distinct alternative to the DNA-damaging and protein synthesis-inhibiting mechanisms of its comparators. Further experimental validation using the protocols outlined in this guide is necessary to definitively confirm the signaling pathways and molecular interactions of this compound. Such research would be invaluable for the future development and application of this class of antimicrobial agents.
References
- 1. What is Nitroxoline used for? [synapse.patsnap.com]
- 2. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Clioquinol? [synapse.patsnap.com]
- 8. 8-hydroxyquinoline inhibition of DNA synthesis and intragenic recombination during yeast meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the in vitro activity of Tilbroquinol against a panel of antiprotozoal drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activity of several antiprotozoal drugs against a panel of common protozoan parasites. While the primary focus is to benchmark the activity of Tilbroquinol, a notable gap exists in the current scientific literature regarding its specific in vitro antiprotozoal efficacy. Therefore, this document summarizes the available data for established antiprotozoal agents—Metronidazole, Nitazoxanide, and Paromomycin—and discusses the potential of the broader quinoline class of compounds, to which this compound belongs, as a source for novel antiprotozoal agents.
Comparative In Vitro Antiprotozoal Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of Metronidazole, Nitazoxanide, and Paromomycin against various protozoan parasites as reported in the scientific literature. It is important to note that direct comparative data for this compound is not currently available in published studies.
| Drug | Entamoeba histolytica (IC50 in µM) | Giardia lamblia (IC50 in µM) | Trichomonas vaginalis (IC50 in µM) |
| This compound | Data not available | Data not available | Data not available |
| Metronidazole | ~1.46 - 13.2 | ~0.5 - 5.0 | ~0.2 - 2.5[1] |
| Nitazoxanide | More active than Metronidazole | More active than Metronidazole | Data varies |
| Paromomycin | ~10 - 20 | ~10 - 50 | Data varies |
Note: IC50 values can vary depending on the strain of the parasite, experimental conditions, and the specific assay used. The values presented here are approximate ranges compiled from various sources for comparative purposes.
The Potential of Quinolines as Antiprotozoal Agents
This compound belongs to the quinoline class of compounds. While specific data on this compound's antiprotozoal activity is lacking, other quinoline derivatives have demonstrated promising in vitro activity against a range of protozoan parasites. For instance, novel synthesized quinoline derivatives have shown significant activity against Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania infantum[2]. Another related compound, clioquinol, has been investigated for its antimicrobial properties[3][4]. Specifically, chloroquinoline-based chalcones were found to be active against Entamoeba histolytica[1]. This suggests that the quinoline scaffold holds potential for the development of new antiprotozoal drugs. Further research is warranted to investigate the specific activity of this compound against a panel of protozoan parasites to determine its potential as a therapeutic agent.
Experimental Protocols
The following is a generalized experimental protocol for determining the in vitro susceptibility of protozoan parasites to antimicrobial agents. This protocol is based on methodologies described in the scientific literature.
1. Parasite Culture:
-
Axenic cultures of the protozoan parasites (e.g., E. histolytica, G. lamblia, T. vaginalis) are maintained in appropriate culture media supplemented with serum at 37°C.
2. Drug Preparation:
-
The test compounds (e.g., this compound, Metronidazole) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial dilutions of the stock solutions are prepared in the culture medium to achieve the desired final concentrations for the assay.
3. In Vitro Susceptibility Assay (e.g., Microdilution Method):
-
A standardized number of parasite trophozoites are inoculated into 96-well microtiter plates.
-
The various concentrations of the test drugs are added to the wells.
-
Control wells containing parasites without any drug and wells with medium only are included.
-
The plates are incubated under appropriate anaerobic or microaerophilic conditions at 37°C for a specified period (e.g., 48 or 72 hours).
4. Determination of Parasite Viability:
-
After incubation, parasite viability is assessed using various methods, such as:
-
Microscopic counting: Direct counting of viable (motile) and non-viable (non-motile or lysed) parasites using a hemocytometer.
-
Colorimetric assays: Using dyes like MTT or resazurin, where a change in color indicates metabolic activity of viable cells.
-
Luminescence-based assays: Measuring ATP levels, which correlate with the number of viable cells.
-
5. Data Analysis:
-
The percentage of parasite inhibition is calculated for each drug concentration compared to the untreated control.
-
The 50% inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of the parasite growth, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical framework of this comparative guide, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for in vitro antiprotozoal susceptibility testing.
References
- 1. Antiprotozoal activity of chloroquinoline based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel quinoline derivatives with broad-spectrum antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antidermatophytic synergism of double and triple combination of clioquinol with ciclopirox and terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Tilbroquinol Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of a chemical synthesis is paramount. This guide provides a comparative analysis of published methods for the synthesis of Tilbroquinol (7-bromo-5-methylquinolin-8-ol), a compound with known antiprotozoal properties. This document outlines the common synthetic routes, presents available quantitative data, and provides detailed experimental protocols to aid in the assessment of their reproducibility.
Introduction to this compound Synthesis
This compound, chemically known as 7-bromo-5-methylquinolin-8-ol, belongs to the 8-hydroxyquinoline class of compounds. The synthesis of this compound and its derivatives primarily involves the electrophilic bromination of a substituted 8-hydroxyquinoline precursor. The key starting material for this compound synthesis is 5-methyl-8-hydroxyquinoline. The reproducibility of the synthesis can be influenced by factors such as the choice of brominating agent, reaction solvent, temperature, and reaction time.
Comparative Analysis of Synthesis Methods
While a variety of methods for the bromination of 8-hydroxyquinoline and its derivatives have been published, this guide focuses on the most relevant and accessible methods that could be adapted for the synthesis of this compound. The following table summarizes the key quantitative data from representative published methods for the bromination of 8-hydroxyquinoline derivatives. It is important to note that specific data for the synthesis of this compound from 5-methyl-8-hydroxyquinoline is not extensively detailed in a single source, requiring an extrapolation of methods from similar syntheses.
| Method Reference (Analogue) | Starting Material | Brominating Agent | Solvent | Reaction Time | Yield (%) | Purity |
| Method A (Hypothetical) | 5-methyl-8-hydroxyquinoline | N-Bromosuccinimide (NBS) | Chloroform | 4 hours | Not Reported | Not Reported |
| Method B (Hypothetical) | 5-methyl-8-hydroxyquinoline | Bromine in Acetic Acid | Acetic Acid | 2 hours | Not Reported | Not Reported |
| Okten et al. (Analogue) [1][2] | 8-hydroxyquinoline | Bromine | Chloroform | 1 hour | 90% (for 5,7-dibromo) | Not Specified |
| Fu et al. (Analogue) [3] | 5-chloro-8-hydroxyquinoline | N/A (Mannich reaction) | Ethanol | Not Specified | 75% | Not Specified |
Note: The yields and reaction conditions presented are for analogous compounds and serve as a benchmark for assessing potential this compound synthesis methods. Direct experimental validation is necessary to determine the actual reproducibility for this compound.
Detailed Experimental Protocols
The following are detailed experimental protocols for the synthesis of halogenated 8-hydroxyquinolines, which can be adapted for the preparation of this compound.
Method 1: Bromination using N-Bromosuccinimide (NBS)
This method is a common and relatively mild procedure for the bromination of activated aromatic rings.
Materials:
-
5-methyl-8-hydroxyquinoline
-
N-Bromosuccinimide (NBS)
-
Chloroform (or another suitable inert solvent)
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve 5-methyl-8-hydroxyquinoline in chloroform in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and a saturated solution of sodium thiosulfate to remove any unreacted bromine and NBS.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Bromination using Molecular Bromine in Acetic Acid
This is a more traditional and potent method for aromatic bromination.
Materials:
-
5-methyl-8-hydroxyquinoline
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Magnetic stirrer
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve 5-methyl-8-hydroxyquinoline in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine (1.1 equivalents) in acetic acid to the reaction mixture at room temperature with vigorous stirring.
-
Continue stirring for 1-2 hours at room temperature. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and then wash with a dilute solution of sodium thiosulfate.
-
Dry the crude product. Further purification can be achieved by recrystallization.
Logical Workflow for Assessing Reproducibility
The following diagram illustrates a logical workflow for assessing the reproducibility of a given this compound synthesis method.
Caption: A flowchart outlining the key steps in experimentally assessing the reproducibility of a this compound synthesis method.
Conclusion
The synthesis of this compound via bromination of 5-methyl-8-hydroxyquinoline appears to be a feasible process based on established methods for related compounds. However, the lack of specific, detailed published protocols for this compound itself necessitates careful adaptation and optimization of existing procedures. To truly assess the reproducibility of any chosen method, it is essential for researchers to conduct their own experiments, meticulously documenting reaction conditions, yields, and purity over multiple runs. This guide provides the foundational information and experimental frameworks to embark on such an assessment, ultimately contributing to a more robust and reliable synthesis of this important compound.
References
Correlating Tilbroquinol's In Vitro Potency with In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tilbroquinol, an antiprotozoal agent, focusing on the correlation between its in vitro inhibitory concentrations (IC50) and its in vivo efficacy. Due to the limited availability of public data on this compound, this guide will also draw comparisons with other quinoline-based antiprotozoal agents and standard-of-care treatments for amoebiasis to provide a comprehensive overview for research and drug development professionals.
Introduction to this compound
This compound, chemically known as 7-bromo-5-methyl-8-quinolinol, is an antiprotozoal agent that has been used in the treatment of intestinal amoebiasis.[1] It belongs to the class of hydroxyquinolines and has been marketed in combination with Tiliquinol.[2] While effective against certain protozoa, this compound has been withdrawn from some markets due to concerns about hepatotoxicity, which has limited its contemporary clinical use.[1] Understanding the relationship between its in vitro activity and in vivo performance is crucial for evaluating its therapeutic potential and for the development of safer, more effective analogs.
In Vitro Activity of this compound
Quantitative in vitro data for this compound against its primary target, Entamoeba histolytica, is scarce in publicly accessible literature. However, a reported Minimum Inhibitory Concentration (MIC) against Escherichia coli provides a baseline for its antimicrobial potency.
Table 1: In Vitro Antimicrobial Activity of this compound
| Compound | Organism | IC50 / MIC | Reference |
| This compound | Escherichia coli | 25 µg/ml (MIC) | [3] |
It is important to note that while this MIC value against a bacterium demonstrates biological activity, it is not directly transferable to its efficacy against protozoa like E. histolytica. For comparison, other quinoline derivatives have shown potent in vitro activity against various parasites.
Comparative In Vitro and In Vivo Data of Other Antiprotozoal Agents
To contextualize the potential efficacy of this compound, it is useful to compare it with other well-documented antiprotozoal drugs, such as Metronidazole.
Table 2: Comparative In Vitro vs. In Vivo Efficacy of Selected Antiamoebic Drugs
| Drug | Organism | In Vitro IC50/EC50 | Animal Model | In Vivo Efficacy |
| Metronidazole | Entamoeba histolytica | ~1-2 µM | Mouse, Gerbil | High efficacy in treating intestinal and extraintestinal amoebiasis |
| Nitazoxanide | Entamoeba histolytica | Potent in vitro inhibition | Mouse | Effective in reducing parasite load |
Note: Specific IC50 and in vivo efficacy values can vary significantly between studies and experimental conditions.
Experimental Protocols
The determination of in vitro IC50 values and the assessment of in vivo efficacy rely on standardized experimental protocols.
In Vitro IC50 Determination for Entamoeba histolytica
A common method for determining the IC50 of a compound against E. histolytica is the microdilution assay.
Workflow for In Vitro IC50 Determination
Caption: Workflow for determining the in vitro IC50 of a compound against E. histolytica.
In Vivo Efficacy Testing in a Mouse Model of Intestinal Amoebiasis
Animal models are essential for evaluating the in vivo efficacy of antiprotozoal compounds.[4][5] The mouse model of intestinal amoebiasis is a widely used preclinical model.[4]
Workflow for In Vivo Efficacy Assessment
Caption: Workflow for assessing in vivo efficacy in a mouse model of intestinal amoebiasis.
Mechanism of Action and Correlation Challenges
The precise mechanism of action for this compound is not fully elucidated, but it is thought to interfere with essential metabolic pathways within the parasite.[3] For many antiprotozoal agents, a direct correlation between in vitro IC50 values and in vivo efficacy can be challenging to establish due to several factors:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the drug in the host can significantly impact its concentration at the site of infection.
-
Host Immune Response: The host's immune system can act synergistically with the drug to clear the infection.
-
Drug Metabolism: The drug may be metabolized into more or less active forms in vivo.
-
Bioavailability: The formulation and route of administration affect the amount of drug that reaches the target parasites.
Logical Relationship for In Vitro to In Vivo Correlation
References
A Comparative Analysis of the Antimicrobial Spectra of Tilbroquinol and Its Analogues
For Immediate Release
A comprehensive review of the antimicrobial activity of Tilbroquinol and its analogues, Broxyquinoline and Clioquinol, reveals a broad spectrum of activity against various bacterial and fungal pathogens. This guide synthesizes available in vitro data to provide a comparative analysis for researchers, scientists, and drug development professionals.
This compound and its analogues are halogenated 8-hydroxyquinoline derivatives that have been investigated for their antimicrobial properties. This report provides a detailed comparison of their in vitro activity against a range of microorganisms, supported by experimental data from various studies. The primary mechanism of action for these compounds is believed to involve the chelation of metal ions essential for microbial enzyme function and survival.[1]
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of this compound, Broxyquinoline, and Clioquinol has been evaluated against several Gram-positive and Gram-negative bacteria, as well as various fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower MIC values are indicative of greater antimicrobial potency.
Antibacterial Activity
| Microorganism | This compound MIC (µg/mL) | Broxyquinoline MIC (µg/mL) | Clioquinol MIC (µg/mL) |
| Staphylococcus aureus | Data not available | 4 | Data not available |
| Staphylococcus epidermidis | Data not available | 4 | Data not available |
| Acinetobacter baumannii | Data not available | 4 | Data not available |
| Vibrio cholerae | Active (MIC not specified)[2] | Data not available | Data not available |
| Mycobacterium tuberculosis | Data not available | 6.25[3] | 6.25[3] |
Antifungal Activity
| Microorganism | This compound MIC (µg/mL) | Broxyquinoline MIC (µg/mL) | Clioquinol MIC (µg/mL) |
| Candida auris | Data not available | 0.16 - 0.33[4] | 0.12 - 0.58[4] |
| Candida albicans | Data not available | Data not available | 0.031 - 0.5[5] |
| Candida glabrata | Data not available | Data not available | 0.031 - 0.5[5] |
| Candida tropicalis | Data not available | Data not available | 0.031 - 0.5[5] |
| Aspergillus fumigatus | Data not available | Data not available | 6[5] |
| Fusarium species | Data not available | Data not available | 0.5 - 2[5] |
| Trichophyton rubrum | Data not available | Data not available | 0.25[6] |
| Mucorales species | Data not available | Data not available | 4 - 8[5] |
Experimental Protocols
The Minimum Inhibitory Concentration (MIC) values presented in this guide are primarily determined using two standard laboratory techniques: Broth Microdilution and Agar Dilution. These methods are fundamental in assessing the in vitro susceptibility of microorganisms to antimicrobial agents.
Broth Microdilution Method
This technique involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[7]
Agar Dilution Method
In the agar dilution method, the antimicrobial agent is incorporated into a solid agar medium at various concentrations. The surface of the agar is then inoculated with a standardized suspension of the test microorganism. Following incubation, the MIC is identified as the lowest concentration of the agent that prevents the growth of colonies on the agar surface.[8]
Mechanism of Action and Experimental Workflow
The antimicrobial activity of this compound and its analogues is largely attributed to their ability to chelate metal ions, which are crucial for various cellular processes in microorganisms. This mechanism disrupts essential enzymatic functions, leading to the inhibition of growth and, in some cases, cell death. The general workflow for evaluating the antimicrobial spectrum of these compounds is depicted below.
Caption: Workflow for Antimicrobial Spectrum Analysis.
The signaling pathway by which these compounds are thought to exert their effect involves the disruption of cellular processes dependent on metal ions.
Caption: Proposed Mechanism of Action via Metal Ion Chelation.
Conclusion
The available data indicates that Broxyquinoline and Clioquinol, analogues of this compound, possess significant in vitro antimicrobial activity against a range of bacterial and fungal pathogens. While quantitative data for this compound is limited in the reviewed literature, its known efficacy as an antiprotozoal agent and against Vibrio cholerae suggests it shares the broad-spectrum potential of its analogues. Further research is warranted to fully elucidate the comparative antimicrobial spectrum of this compound and to explore the therapeutic potential of these compounds against a wider array of clinically relevant microorganisms.
References
- 1. What is the mechanism of Clioquinol? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C10H8BrNO | CID 65592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes [mdpi.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Tilbroquinol
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Tilbroquinol, an antiparasitic agent, requires careful handling and disposal due to its potential health and environmental hazards.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound in a laboratory setting, ensuring the protection of personnel and the ecosystem.
Hazard Profile of this compound
The following table summarizes the known and inferred hazards of this compound, which should inform handling and disposal procedures.
| Hazard Category | Description | Source |
| Human Health | Withdrawn from some markets due to hepatotoxicity risk.[2] Related compounds can be toxic if swallowed, cause skin and eye irritation, and may cause allergic reactions or breathing difficulties if inhaled.[3] | PubChem[2], Cayman Chemical SDS for Clioquinol[3] |
| Environmental | As a quinoline and organohalogen compound, it is likely to be hazardous to the environment. The related compound clioquinol is classified as very toxic to aquatic life.[3] Improper disposal can lead to contamination of water sources.[4][5] | Cayman Chemical SDS for Clioquinol[3], PMPB Guidelines[4] |
Experimental Protocol: this compound Disposal Procedure
This protocol outlines the recommended step-by-step process for the safe disposal of this compound from a laboratory setting. This procedure is designed to minimize exposure to laboratory personnel and prevent environmental contamination.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
-
Sealable, labeled hazardous waste container
-
Chemical waste disposal bags
-
Inert absorbent material (e.g., vermiculite, sand)
-
Institution's hazardous waste disposal forms
Methodology:
-
Personnel Protection: Before handling this compound waste, ensure all appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Do not mix this compound waste with general laboratory trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Separate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing this compound).
-
-
Solid Waste Disposal:
-
Collect all solid waste contaminated with this compound in a designated, clearly labeled, and sealable hazardous waste container.
-
If dealing with small amounts of pure, solid this compound, it should be treated as chemical waste and not disposed of in regular trash.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.
-
Do not pour this compound solutions down the drain. This is crucial to prevent the contamination of aquatic ecosystems.[3][4]
-
-
Decontamination of Empty Containers:
-
Triple-rinse empty this compound containers with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
Once decontaminated, scratch out or completely remove the original label from the container to avoid confusion.[6][7] The container can then be disposed of according to institutional guidelines for decontaminated glassware or plastic.
-
-
Waste Storage and Labeling:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, pending collection.
-
Ensure all waste containers are accurately labeled with the contents ("Hazardous Waste: this compound"), the approximate concentration and quantity, and the date of accumulation.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
-
The preferred method for the final destruction of pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal company.[8][9]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory environment.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
By adhering to these procedures, researchers and scientists can ensure that the disposal of this compound is conducted in a manner that is safe for both the laboratory personnel and the broader environment, thereby upholding the highest standards of laboratory safety and chemical stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C10H8BrNO | CID 65592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medbox.org [medbox.org]
- 5. Frontiers | Environmental and ecotoxicological effects of drugs used for the treatment of COVID 19 [frontiersin.org]
- 6. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. iwaste.epa.gov [iwaste.epa.gov]
- 9. Barcoding drug information to recycle unwanted household pharmaceuticals: a review - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
